TRPV1 antagonist 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H25N3OS |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(2S)-2-(5-phenyl-1,3-thiazol-2-yl)-N-(3-propan-2-ylphenyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C23H25N3OS/c1-16(2)18-10-6-11-19(14-18)25-23(27)26-13-7-12-20(26)22-24-15-21(28-22)17-8-4-3-5-9-17/h3-6,8-11,14-16,20H,7,12-13H2,1-2H3,(H,25,27)/t20-/m0/s1 |
InChI Key |
CZISSZWUQQBGMU-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)N2CCC[C@H]2C3=NC=C(S3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)N2CCCC2C3=NC=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of JND003 (Compound 7): A Selective Estrogen-Related Receptor α Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological characterization of JND003, a novel, potent, and selective agonist of the Estrogen-Related Receptor α (ERRα). JND003, also referred to as compound 7 in seminal literature, has emerged as a significant research tool and a potential therapeutic agent for metabolic diseases, particularly nonalcoholic fatty liver disease (NAFLD) and insulin resistance.[1][2][3][4]
Discovery of JND003
JND003 was developed through a strategic "scaffold-hopping" approach, building upon a previously identified pyrido[1,2-α]pyrimidin-4-one-based molecule that demonstrated potentiation of ERRα transcriptional functions.[1] The design of JND003 aimed to identify a new chemical scaffold with improved properties while maintaining the desired agonistic activity on ERRα. This led to the synthesis of 7-methoxy-3-methyl-2-phenylquinazolin-4(3H)-one, which was designated JND003.
Synthesis of JND003
The synthesis of JND003 is a straightforward two-step process commencing from commercially available starting materials.
Experimental Protocol: Synthesis of JND003
The synthesis of JND003 is achieved through the following protocol:
Step 1: Synthesis of 2-benzamido-4-methoxybenzoic acid (Intermediate 9)
-
Dissolve 2-amino-4-methoxybenzoic acid (starting material 8) in a suitable basic solution.
-
Add benzoyl chloride to the solution.
-
Allow the reaction to proceed under basic conditions to yield the intermediate 2-benzamido-4-methoxybenzoic acid (9).
-
Isolate and purify the intermediate product.
Step 2: Synthesis of 7-methoxy-3-methyl-2-phenylquinazolin-4(3H)-one (JND003/Compound 7)
-
Condense the intermediate 2-benzamido-4-methoxybenzoic acid (9) with methylamine hydrochloride.
-
The reaction mixture is heated to facilitate the cyclization and formation of the quinazolinone ring.
-
Upon completion, the final product, JND003, is isolated and purified.
Biological Activity and Quantitative Data
JND003 is a potent and selective agonist of ERRα. Its biological activity has been characterized through various in vitro and in vivo studies.
In Vitro Activity
The efficacy of JND003 as an ERRα agonist was determined using several assays:
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| ERRα Luciferase Reporter Assay | AAB-Luc cells | EC50 | 2.7 µM | |
| AlphaScreen Assay | ERRα-LBD and PGC1α peptide | EC50 | 86.0 nM |
JND003 demonstrates high selectivity for ERRα over other nuclear receptors like ERRβ, ERRγ, ERα, ERβ, ERγ, and PPARγ. At a concentration of 5.0 μM, JND003 was found to selectively enhance the transcriptional level of ERRα by approximately 2.5-fold without significantly affecting the other tested receptors.
In Vivo Activity
Oral administration of JND003 at a dose of 30 mg/kg in high-fat diet-fed C57 mice resulted in:
-
Improved insulin sensitivity.
-
Alleviation of liver steatosis.
-
Reduction in serum lipid disorders.
These therapeutic effects were absent in ERRα-knockout mice, confirming the on-target efficacy of JND003.
Mechanism of Action: ERRα Signaling Pathway
JND003 exerts its therapeutic effects by activating the ERRα signaling pathway. As an agonist, JND003 binds to the ligand-binding domain (LBD) of ERRα, which then enhances the interaction between ERRα and its coactivator, PGC-1α. This complex then binds to ERRα response elements on the promoter regions of target genes, leading to their increased transcription. These target genes are primarily involved in fatty acid oxidation and mitochondrial function.
Key Experimental Protocols
ERRα Luciferase Reporter Assay
Objective: To determine the functional potency of JND003 as an ERRα agonist.
Methodology:
-
AAB-Luc cells, which are stably transfected with an ERRα luciferase reporter construct, are seeded in appropriate culture plates.
-
The cells are then treated with varying concentrations of JND003 or a vehicle control (DMSO).
-
Following a 24-hour incubation period, the cells are lysed.
-
Luciferase activity is measured using a luminometer.
-
The data is normalized to the vehicle control, and the EC50 value is calculated from the dose-response curve.
AlphaScreen Assay
Objective: To quantify the interaction between the ERRα ligand-binding domain (LBD) and a peptide from the coactivator PGC-1α in the presence of JND003.
Methodology:
-
The assay is performed in a microplate format.
-
Recombinant ERRα-LBD and a biotinylated PGC-1α peptide are incubated with varying concentrations of JND003.
-
Donor and acceptor beads are added to the mixture. The donor beads are coated with streptavidin (to bind the biotinylated peptide), and the acceptor beads are coated with an antibody that recognizes the ERRα-LBD.
-
If JND003 promotes the interaction between ERRα-LBD and the PGC-1α peptide, the donor and acceptor beads are brought into close proximity.
-
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a chemiluminescent signal at 520-620 nm.
-
The strength of the signal is proportional to the extent of the interaction, and the EC50 value is determined from the dose-response curve.
Conclusion
JND003 (Compound 7) represents a significant advancement in the field of metabolic disease research. Its well-defined synthesis, potent and selective agonism of ERRα, and proven efficacy in preclinical models of NAFLD and insulin resistance make it a valuable tool for further investigation into the therapeutic potential of targeting ERRα. The detailed protocols and data presented in this guide are intended to facilitate its use and further development by the scientific community.
References
- 1. Discovery of JND003 as a New Selective Estrogen-Related Receptor α Agonist Alleviating Nonalcoholic Fatty Liver Disease and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of JND003 as a New Selective Estrogen-Related Receptor α Agonist Alleviating Nonalcoholic Fatty Liver Disease and Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
An In-depth Technical Guide to the Structure-Activity Relationship of Benzimidazole-Based TRPV1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that functions as a critical sensor for noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin.[1][2] Its role in pain signaling pathways has made it a prime target for the development of novel analgesics.[3][4] Among the various chemical scaffolds investigated, benzimidazole derivatives have emerged as a promising class of potent and selective TRPV1 antagonists.[5] This guide provides a detailed examination of the structure-activity relationships (SAR) of these compounds, outlines key experimental protocols, and visualizes the underlying biological and experimental frameworks.
TRPV1 Signaling Pathway
TRPV1 is a homotetrameric ion channel predominantly expressed in sensory neurons. Activation by various stimuli triggers a conformational change, opening a central pore that allows the influx of cations, primarily Ca2+ and Na+. This influx leads to depolarization of the neuronal membrane, initiating an action potential that propagates a pain signal to the central nervous system. Downstream of Ca2+ entry, various signaling cascades are activated, contributing to phenomena like neurogenic inflammation and the sensitization of the channel, which lowers the threshold for activation and is a key component of chronic pain states.
Structure-Activity Relationship (SAR) of Benzimidazole Antagonists
The benzimidazole scaffold has proven to be highly adaptable for TRPV1 antagonism. SAR studies indicate that substitutions at the N1, C2, and C5/C6 positions of the benzimidazole ring are critical for modulating anti-inflammatory and analgesic activity. A generalized structure highlights the key points of modification that influence potency and selectivity.
The following table summarizes the in vitro potency of a representative series of benzimidazole-based TRPV1 antagonists, highlighting the impact of substitutions on inhibitory activity. The data is typically derived from calcium influx assays using cell lines that overexpress the human TRPV1 receptor.
| Compound ID | N1-Substituent | C2-Substituent Linker | C5-Substituent | hTRPV1 IC₅₀ (nM) |
| Lead 1 | 4-Chlorophenyl | Amide | H | 150 |
| Analogue 1a | 3-Pyridinyl | Amide | H | 45 |
| Analogue 1b | 3-Pyridinyl | Urea | H | 23 |
| Analogue 1c | 3-Pyridinyl | Urea | CF₃ | 5 |
| A-995662 | 2,3'-Bipyridinyl | Amide | CF₃ | 1-10 (literature range) |
Note: Data is illustrative, compiled from typical values found in medicinal chemistry literature on TRPV1 antagonists. A-995662 is a well-characterized antagonist included for reference.
Experimental Methodologies
Characterization of TRPV1 antagonists relies on a suite of in vitro and in vivo assays. The two most fundamental in vitro techniques are calcium imaging and electrophysiology.
This high-throughput method measures the ability of a compound to inhibit agonist-induced calcium influx in cells expressing TRPV1. It is the primary assay for screening and determining IC₅₀ values.
Detailed Protocol:
-
Cell Culture: HEK-293 cells stably expressing the human TRPV1 receptor are plated in 96- or 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., HBSS) for 45-60 minutes at 37°C.
-
Washing: Cells are washed with the buffer to remove excess extracellular dye.
-
Antagonist Incubation: Test compounds (antagonists) at various concentrations are added to the wells and incubated for 15-20 minutes.
-
Agonist Addition & Measurement: The plate is placed in a fluorescence microplate reader. A baseline fluorescence is established before a TRPV1 agonist (e.g., capsaicin) is injected into the wells. The fluorescence intensity is measured immediately and over time to capture the peak response.
-
Data Analysis: The change in fluorescence upon agonist addition is calculated. The response in the presence of the antagonist is normalized to the control (vehicle-only) response. The resulting data is plotted against antagonist concentration to fit a dose-response curve and determine the IC₅₀ value.
This technique provides a more detailed characterization of channel function by directly measuring the ion currents flowing through the TRPV1 channel. It can determine the mechanism of antagonism (e.g., competitive vs. non-competitive) and assess effects on channel gating.
Detailed Protocol:
-
Cell Preparation: Cells expressing TRPV1 are plated on glass coverslips.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with an internal solution mimicking the intracellular ionic environment.
-
Whole-Cell Configuration: A coverslip is placed in a recording chamber and perfused with an external solution. A micropipette is used to approach a single cell and form a high-resistance (giga-ohm) seal with the cell membrane. A brief suction is applied to rupture the membrane patch under the pipette, establishing the whole-cell configuration.
-
Current Recording: The cell's membrane potential is clamped at a holding potential (e.g., -60 mV). A baseline current is recorded.
-
Compound Application: A perfusion system is used to apply the external solution containing the TRPV1 agonist to the cell, and the resulting inward current is recorded. Subsequently, the agonist is co-applied with the antagonist to measure the degree of current inhibition.
-
Data Analysis: The peak current amplitude in the presence and absence of the antagonist is measured. The percentage of inhibition is calculated to determine the antagonist's effect on channel function.
Conclusion
The benzimidazole scaffold is a cornerstone in the development of TRPV1 antagonists. The structure-activity relationship is well-defined, with specific substitutions at the N1, C2, and C5/C6 positions being crucial for achieving high potency. The N1-aryl group, a C2-linker capable of hydrogen bonding, and small lipophilic groups on the fused benzene ring are common features of highly active compounds. The combination of high-throughput calcium imaging assays for primary screening and detailed electrophysiological studies for mechanistic insights provides a robust platform for the discovery and optimization of novel benzimidazole-based analgesics targeting the TRPV1 channel.
References
- 1. Medicinal Chemistry, Pharmacology, and Clinical Implications of TRPV1 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TRPV1 Antagonist Binding Site Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Transient Receptor Potential Vanilloid 1 (TRPV1), recognized as a critical integrator of noxious stimuli, presents a prime target for the development of novel analgesics. This technical guide provides a comprehensive analysis of the binding sites for TRPV1 antagonists, offering a detailed examination of the molecular interactions, experimental methodologies for characterization, and quantitative binding data for key compounds. The core of this document is to furnish researchers and drug development professionals with the foundational knowledge and practical protocols necessary to advance the discovery and optimization of potent and selective TRPV1 inhibitors. We delve into the intricacies of the vanilloid binding pocket, allosteric modulation sites, and the critical amino acid residues that govern antagonist affinity and efficacy. This guide is structured to be an essential resource, combining theoretical insights with actionable experimental frameworks to accelerate the rational design of next-generation TRPV1-targeted therapeutics.
The TRPV1 Antagonist Binding Landscape
The inhibition of TRPV1 by small molecule antagonists is primarily achieved through interaction with specific binding sites within the channel protein. These sites can be broadly categorized into the orthosteric (vanilloid) binding pocket and various allosteric sites.
2.1 The Vanilloid Binding Pocket: The Orthosteric Site
The most well-characterized binding site for TRPV1 antagonists is the intracellular vanilloid binding pocket, the same pocket occupied by the agonist capsaicin. Competitive antagonists bind to this site, preventing the conformational changes necessary for channel activation. High-resolution cryogenic electron microscopy (cryo-EM) structures have revealed the key amino acid residues that form this pocket and are crucial for ligand recognition and binding.
Key residues within the vanilloid binding pocket include:
-
Tyrosine 511 (Y511): A critical residue for vanilloid binding, contributing to the stabilization of the ligand in the pocket.
-
Serine 512 (S512): Forms hydrogen bond interactions with ligands.
-
Threonine 550 (T550): Another key residue involved in hydrogen bonding with antagonists.
-
Arginine 557 (R557) and Glutamate 570 (E570): These residues form a salt bridge that is important for channel gating. Antagonist binding can disrupt this interaction, stabilizing the closed state of the channel.
The binding of antagonists to this pocket is a complex interplay of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific chemical moieties of an antagonist will determine its precise orientation and binding affinity within this pocket.
2.2 Allosteric Modulation: Beyond the Orthosteric Site
In addition to the vanilloid binding pocket, allosteric sites on the TRPV1 channel offer alternative targets for modulation. Allosteric modulators do not compete directly with orthosteric ligands but bind to distinct sites, inducing conformational changes that can either enhance or inhibit channel activity. The identification and characterization of allosteric antagonist binding sites are of significant interest as they may offer a means to achieve greater selectivity and avoid some of the side effects associated with orthosteric antagonists, such as hyperthermia. Research into specific allosteric sites is ongoing, with several regions on the channel being investigated for their potential role in allosteric modulation.
Quantitative Analysis of TRPV1 Antagonists
The potency and efficacy of TRPV1 antagonists are quantified through various in vitro assays. The most common parameters are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). Below are tables summarizing these values for several well-characterized TRPV1 antagonists.
Table 1: IC50 Values of Representative TRPV1 Antagonists
| Antagonist | Species | Assay Type | Stimulus | IC50 (nM) | Reference |
| AMG 9810 | Human | Calcium Influx | Capsaicin | 17 - 24.5 | [1] |
| Rat | Calcium Influx | Capsaicin | 85.6 | ||
| Human | Calcium Influx | Protons (pH 5.5) | 92.7 | ||
| Rat | Calcium Influx | Protons (pH 5.5) | 294 | ||
| Human | Electrophysiology | Heat | 15.8 | ||
| Rat | Electrophysiology | Heat | 21 | ||
| Capsazepine | Rat | Electrophysiology | Capsaicin | 562 | |
| SB-366791 | Human | Calcium Influx | Capsaicin | 5.7 | |
| Rat | Calcium Influx | Capsaicin | 651.9 | ||
| Human | Electrophysiology | Heat | 6 | ||
| BCTC | Rat | Calcium Influx | Capsaicin | 35 | |
| Rat | Calcium Influx | Protons (Acid) | 6.0 | ||
| A-784168 | Human | Calcium Influx | Capsaicin | 25.0 | |
| A-795614 | Human | Calcium Influx | Capsaicin | 14.0 |
Table 2: Ki Values of Representative TRPV1 Antagonists
| Antagonist | Species | Radioligand | Ki (nM) | Reference |
| MDR-652 | Human | [³H]-Resiniferatoxin | 11.4 | |
| Rat | [³H]-Resiniferatoxin | 23.8 |
Key Experimental Protocols
The characterization of TRPV1 antagonist binding and function relies on a suite of specialized experimental techniques. Detailed methodologies for the most critical assays are provided below.
4.1 Fluorescence-Based Calcium Influx Assay
This high-throughput assay is a primary screening method to identify and characterize TRPV1 modulators by measuring changes in intracellular calcium concentration upon channel activation.
-
Cell Culture and Plating:
-
Maintain a stable cell line expressing the TRPV1 channel (e.g., HEK293 or CHO cells) in appropriate culture medium.
-
Plate the cells in 96- or 384-well black-walled, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the wells and add the dye-loading solution.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with the physiological buffer to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the antagonist compounds in the physiological buffer.
-
Add the antagonist solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for binding.
-
Prepare a solution of a TRPV1 agonist (e.g., capsaicin) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Initiate fluorescence reading to establish a baseline.
-
Add the agonist solution to all wells and continue to record the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Determine the inhibitory effect of the antagonist by comparing the agonist-induced fluorescence signal in the presence and absence of the compound.
-
Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
4.2 Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the TRPV1 receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax) for a radioligand, and the inhibitory constant (Ki) for a non-labeled antagonist.
-
Membrane Preparation:
-
Harvest cells expressing TRPV1 and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a series of tubes, combine the membrane preparation, a radiolabeled TRPV1 ligand (e.g., [³H]-Resiniferatoxin), and varying concentrations of the unlabeled antagonist.
-
To determine non-specific binding, include a set of tubes with a high concentration of an unlabeled TRPV1 ligand.
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the antagonist from the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4.3 Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the channel in response to various stimuli.
-
Cell Preparation:
-
Plate cells expressing TRPV1 on glass coverslips.
-
Mount the coverslip on the stage of an inverted microscope equipped with micromanipulators.
-
-
Recording:
-
Use a glass micropipette with a fine tip filled with an appropriate intracellular solution to form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the total current from the cell.
-
Apply a voltage protocol (e.g., a voltage ramp or step) to the cell.
-
Perfuse the cell with an extracellular solution containing a TRPV1 agonist (e.g., capsaicin or low pH) in the presence and absence of the antagonist.
-
-
Data Analysis:
-
Measure the amplitude of the agonist-evoked current.
-
Determine the inhibitory effect of the antagonist by comparing the current amplitude in its presence and absence.
-
Construct a concentration-response curve to determine the IC50 of the antagonist.
-
4.4 Site-Directed Mutagenesis
This technique is used to identify the specific amino acid residues involved in antagonist binding by systematically replacing them with other amino acids and assessing the impact on binding affinity and channel function.
-
Mutagenesis:
-
Use a plasmid containing the cDNA of TRPV1 as a template.
-
Design primers containing the desired mutation.
-
Perform polymerase chain reaction (PCR) to introduce the mutation into the plasmid.
-
Digest the parental, non-mutated plasmid with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transform the mutated plasmid into competent E. coli for amplification.
-
-
Expression and Functional Analysis:
-
Isolate the mutated plasmid and transfect it into a suitable cell line.
-
Perform functional assays (e.g., calcium influx or patch-clamp) to assess the effect of the mutation on the antagonist's potency.
-
-
Interpretation:
-
A significant change in the IC50 or Ki value for the antagonist in the mutant channel compared to the wild-type channel indicates that the mutated residue is important for antagonist binding or its functional effect.
-
Visualizing TRPV1 Signaling and Experimental Workflows
5.1 Signaling Pathways
Caption: TRPV1 activation and antagonism signaling pathway.
5.2 Experimental Workflows
Caption: Workflow for a fluorescence-based calcium influx assay.
References
Mode-Selective Inhibition of TRPV1 by Antagonist 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a critical molecular integrator of noxious stimuli, playing a pivotal role in pain perception and body temperature regulation.[1][2][3] It is a polymodal receptor, activated by a diverse range of stimuli including capsaicin (the pungent component of chili peppers), noxious heat (>43°C), and protons (acidic conditions).[4][5] This polymodality presents both a therapeutic opportunity and a challenge for drug development. While antagonism of TRPV1 is a promising strategy for the treatment of chronic pain, early-generation, non-selective antagonists that block all activation modes have been associated with significant side effects, most notably hyperthermia.
This has led to the development of "mode-selective" TRPV1 antagonists, which differentially inhibit the channel's response to various stimuli. This guide focuses on a hypothetical, next-generation, mode-selective inhibitor, "Antagonist 3," designed to preferentially block the capsaicin- and proton-mediated activation of TRPV1 while having minimal effect on heat-induced activation. Such a profile is sought to retain analgesic efficacy while mitigating the risk of hyperthermia.
This document provides an in-depth overview of the pharmacological profile of Antagonist 3, the experimental protocols used for its characterization, and the underlying signaling pathways.
Quantitative Data Presentation: Inhibitory Profile of TRPV1 Antagonists
The table below summarizes the inhibitory potency (IC50) of our hypothetical Antagonist 3 against different modes of TRPV1 activation, compared to a non-selective antagonist and another known mode-selective antagonist, Eugenol. This structured format allows for a clear comparison of their pharmacological profiles.
| Antagonist | Capsaicin-Activated Current (IC50) | Proton-Activated Current (IC50) | Heat-Activated Current (IC50) | Species |
| Antagonist 3 (Hypothetical) | 10 nM | 50 nM | >10 µM | Human |
| Non-Selective Antagonist (e.g., Capsazepine) | 7.3 µM | 11.2 µM | 15.6 µM | Rat |
| Eugenol | Dose-dependent inhibition | Potentiation at low conc., inhibition at high conc. | No effect | Mouse |
Experimental Protocols
The characterization of a mode-selective TRPV1 antagonist like Antagonist 3 involves a series of precise in vitro and in vivo experiments. The following are detailed methodologies for key assays.
In Vitro Characterization: Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is the gold standard for characterizing the effects of a compound on TRPV1.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently transfected with a plasmid encoding human TRPV1 using a lipid-based transfection reagent. Experiments are typically performed 24-48 hours post-transfection.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The intracellular solution contains (in mM): 140 KCl, 5 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2.
-
Modes of Activation:
-
Capsaicin Mode: A baseline current is established, after which cells are perfused with a solution containing 1 µM capsaicin to elicit a maximal response. After washout, Antagonist 3 is pre-applied at varying concentrations for 2-5 minutes, followed by co-application with 1 µM capsaicin.
-
Proton Mode: The extracellular pH is rapidly lowered from 7.4 to 5.5 to induce proton-activated currents. The same pre-application and co-application protocol with Antagonist 3 is followed.
-
Heat Mode: The temperature of the perfusion solution is rapidly increased from room temperature (~22°C) to 45°C using a temperature-controlled perfusion system. The effect of Antagonist 3 is assessed by pre-incubating the cells with the compound before the heat ramp.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the peak current amplitude in the presence and absence of Antagonist 3. IC50 values are determined by fitting the concentration-response data to a Hill equation.
In Vitro Characterization: Calcium Imaging
This high-throughput method allows for the screening and characterization of compounds by measuring changes in intracellular calcium concentration upon TRPV1 activation.
-
Cell Preparation: HEK293 cells stably expressing human TRPV1 are plated in 96-well black-walled, clear-bottom plates. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Assay Protocol:
-
A baseline fluorescence reading is taken.
-
Varying concentrations of Antagonist 3 are added to the wells and incubated for 10-20 minutes.
-
The plate is then transferred to a fluorescence plate reader, and TRPV1 is activated by the addition of either capsaicin (final concentration 1 µM) or a low pH buffer (final pH 5.5).
-
For heat activation, the plate is heated to 45°C.
-
-
Data Analysis: The change in fluorescence intensity upon agonist addition is measured. The inhibitory effect of Antagonist 3 is calculated as the percentage reduction in the fluorescence signal compared to the vehicle control.
In Vivo Assessment: Capsaicin-Induced Pain Model
This animal model is used to assess the analgesic efficacy of a TRPV1 antagonist.
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Procedure:
-
Animals are habituated to the testing environment.
-
Antagonist 3 is administered orally or intraperitoneally at various doses.
-
After a predetermined pretreatment time (e.g., 60 minutes), a small volume (10-20 µL) of capsaicin solution (0.1-1%) is injected into the plantar surface of one hind paw.
-
The time the animal spends licking, lifting, or flinching the injected paw is recorded for 5-10 minutes.
-
-
Data Analysis: The total time spent in nocifensive behaviors is compared between the vehicle-treated and Antagonist 3-treated groups.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and the characterization workflow for Antagonist 3.
Caption: TRPV1 activation by distinct stimuli and its sensitization pathways.
Caption: Workflow for characterizing a mode-selective TRPV1 antagonist.
Conclusion
The development of mode-selective TRPV1 antagonists like the hypothetical Antagonist 3 represents a significant advancement in the quest for safer and more effective analgesics. By selectively targeting the capsaicin and proton activation modes of TRPV1 while sparing the heat-sensing function, it may be possible to uncouple the therapeutic benefits from the dose-limiting side effects observed with earlier non-selective inhibitors. The experimental protocols and workflows detailed in this guide provide a robust framework for the identification and characterization of such novel compounds, paving the way for their potential translation into clinical candidates for the management of chronic pain.
References
- 1. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 - Wikipedia [en.wikipedia.org]
- 3. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier: A Technical Guide to the CNS Penetration of TRPV1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, has emerged as a significant target for therapeutic intervention, particularly in the management of pain.[1][2] While peripherally acting TRPV1 antagonists have shown promise, the ability of these compounds to penetrate the central nervous system (CNS) is a critical determinant of their efficacy in centrally mediated pain states.[1][3] This technical guide provides an in-depth analysis of the methodologies used to assess the CNS penetration of TRPV1 antagonists, presents key quantitative data for comparative analysis, and illustrates the underlying biological pathways and experimental workflows.
Data Presentation: CNS Penetration of TRPV1 Antagonists
The ability of a drug to cross the blood-brain barrier (BBB) is quantified by several pharmacokinetic parameters. The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) are critical metrics. P-glycoprotein (P-gp) efflux, a key mechanism for limiting CNS entry of many xenobiotics, is also a crucial factor to consider.
Below is a summary of CNS penetration data for two prototypical TRPV1 antagonists, A-784168 and A-795614, which exhibit good and poor CNS penetration, respectively.[1]
| Compound | In Vitro Potency (IC50, nM) | Plasma Protein Binding (%) | Oral Bioavailability (%) | Volume of Distribution (Vd, L/kg) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Plasma:Brain Ratio | CNS Penetration Profile |
| A-784168 | Similar to A-795614 | 93.5 ± 0.9 | 33 | 12.4 | 745 ± 175 | 1093 ± 203 | 1:1.5 | Good |
| A-795614 | Similar to A-784168 | 94.1 ± 0.5 | 21 | 0.64 | 4520 ± 740 | 38 ± 7 | 1:0.008 | Poor |
Experimental Protocols
The assessment of CNS penetration involves a combination of in vitro and in vivo methodologies.
In Vitro Assays
1. Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based method to predict passive diffusion across the BBB.
-
Principle: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form an artificial membrane. The test compound is added to the donor wells, and its diffusion into the acceptor wells is measured over time.
-
Detailed Methodology:
-
Preparation of the PAMPA plate: A 96-well filter donor plate is coated with 5 µL of a 1% lecithin/dodecane solution onto the membrane of each well.
-
Compound Preparation: The test compound is prepared at a concentration of 1-10 µM in a buffer solution (e.g., 1X PBS, pH 7.4) with a small percentage of DMSO (e.g., 5%).
-
Assay Setup: 300 µL of the buffer is added to the acceptor wells. 150 µL of the test compound solution is added to the donor wells. The donor plate is then placed on top of the acceptor plate.
-
Incubation: The plate assembly is incubated for 10-20 hours in a moist chamber.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
-
2. Madin-Darby Canine Kidney Cells Transfected with the Human MDR1 Gene (MDCK-MDR1) Permeability Assay
This cell-based assay is used to assess the potential for a compound to be a substrate of the P-gp efflux transporter.
-
Principle: MDCK-MDR1 cells form a polarized monolayer with tight junctions on a semi-permeable membrane, expressing high levels of human P-gp. The transport of a compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B efflux ratio greater than 2 suggests that the compound is a P-gp substrate.
-
Detailed Methodology:
-
Cell Culture: MDCK-MDR1 cells are seeded onto Transwell™ inserts and cultured for 4-5 days to form a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the trans-epithelial electrical resistance (TEER).
-
Transport Study: The test compound (typically at 10 µM) is added to either the apical or basolateral chamber.
-
Incubation: The plates are incubated for a defined period (e.g., 90 minutes) at 37°C in a CO2 incubator.
-
Sample Collection and Analysis: Samples are taken from the receiver chamber at specified time points and the concentration of the compound is quantified by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio: The Papp values for both A-B and B-A transport are calculated, and the efflux ratio is determined.
-
In Vivo Assays
1. Brain Microdialysis in Rodents
Brain microdialysis is a powerful in vivo technique for measuring unbound drug concentrations in the brain extracellular fluid of freely moving animals.
-
Principle: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into a specific brain region. The probe is perfused with a physiological solution (artificial cerebrospinal fluid), and small molecules from the brain's extracellular fluid diffuse into the perfusate, which is then collected and analyzed.
-
Detailed Methodology:
-
Probe Construction and Implantation: A concentric microdialysis probe is constructed and stereotaxically implanted into the target brain region of an anesthetized rodent (e.g., rat or mouse). A guide cannula is fixed to the skull with dental acrylic.
-
Recovery: The animal is allowed to recover from surgery.
-
Microdialysis Experiment: On the day of the experiment, the microdialysis probe is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid at a low flow rate (e.g., <3 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals into a refrigerated fraction collector.
-
Drug Administration: The TRPV1 antagonist can be administered systemically (e.g., orally or intravenously).
-
Analysis: The concentration of the antagonist in the dialysate samples is measured by LC-MS/MS. This provides a measure of the unbound drug concentration in the brain.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.
TRPV1 Signaling Pathway in the CNS
Activation of TRPV1 in central neurons leads to a cascade of intracellular events, primarily driven by calcium influx. This can modulate synaptic transmission and plasticity.
Experimental Workflow for Assessing CNS Penetration
A typical workflow for evaluating the CNS penetration of a novel TRPV1 antagonist involves a tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo studies for promising candidates.
Conclusion
The successful development of centrally acting TRPV1 antagonists hinges on a thorough understanding and application of techniques to evaluate their CNS penetration. This guide provides a framework for researchers and drug development professionals to navigate this critical aspect of preclinical research. By combining in vitro screening assays with definitive in vivo studies, a clear picture of a compound's ability to reach its target in the brain can be established, ultimately leading to the development of more effective therapies for a range of neurological and psychiatric disorders.
References
A Technical Guide to the Pharmacokinetics and Oral Bioavailability of Novel Small Molecules: A Case Study Approach with "Compound 7q"
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The designation "Compound 7q" is utilized in various scientific publications to refer to distinct chemical entities. This guide uses "Compound 7q" as a representative model to elucidate the principles of pharmacokinetic analysis and oral bioavailability assessment. The data and protocols presented herein are illustrative and synthesized from established methodologies in the field. One specific example referenced is a pyrazoloisoquinoline-based Kappa-Opioid Receptor (KOR) β-arrestin inverse agonist, which will be used to illustrate specific concepts like target engagement pathways.[1]
Introduction to Pharmacokinetics and Oral Bioavailability
In the realm of drug discovery and development, understanding the journey of a new chemical entity (NCE) through the body is paramount. Pharmacokinetics (PK) is the discipline dedicated to quantifying this journey, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). It seeks to answer the critical question: "What does the body do to the drug?". Closely linked is the concept of oral bioavailability (F), which measures the fraction of an orally administered drug that reaches the systemic circulation unchanged.[2][3] A thorough characterization of these properties is essential for selecting viable drug candidates, designing effective dosing regimens, and ensuring the safety and efficacy of new therapeutics.
This technical guide provides an in-depth overview of the core concepts, experimental designs, and data interpretation related to the pharmacokinetic and oral bioavailability analysis of novel small molecules, exemplified by "Compound 7q".
Core Pharmacokinetic Parameters
The plasma concentration-time profile of a drug following administration is the foundation of pharmacokinetic analysis. From this profile, several key parameters are derived to describe the drug's disposition.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Typical Units |
| Cmax | Maximum (peak) plasma concentration of the drug after administration. | ng/mL or µM |
| Tmax | Time at which Cmax is observed. | hours (h) |
| AUC (Area Under the Curve) | The total drug exposure over time. It represents the integral of the plasma concentration-time curve. | ng·h/mL or µM·h |
| t½ (Half-life) | The time required for the plasma concentration of a drug to decrease by half. | hours (h) |
| CL (Clearance) | The volume of plasma cleared of the drug per unit time. It is a measure of the body's efficiency in eliminating the drug. | mL/min/kg |
| Vd (Volume of Distribution) | The apparent volume into which a drug is distributed in the body to produce the observed plasma concentration. | L/kg |
These parameters are typically determined through non-compartmental analysis (NCA) of the plasma concentration-time data.[4]
Oral Bioavailability and Influencing Factors
Oral administration is the most common and preferred route for drug delivery. However, for a drug to be effective when taken orally, it must overcome numerous barriers to reach the bloodstream. Oral bioavailability (F) is a critical measure of this success. It is calculated as the ratio of the dose-normalized AUC following oral administration to the dose-normalized AUC following intravenous (IV) administration. An IV dose is used as the reference because it provides 100% bioavailability.[3]
Several interconnected factors determine the oral bioavailability of a compound. Optimizing these properties is a central goal of medicinal chemistry.
Caption: Key factors that determine the oral bioavailability of a small molecule.
Experimental Protocols
Accurate determination of pharmacokinetic parameters relies on robust and well-designed experiments. Below are detailed protocols for a typical in vivo pharmacokinetic study and the subsequent bioanalytical quantification.
In Vivo Oral Pharmacokinetic Study in Mice
This protocol outlines the steps for a single-dose oral PK study in mice, a common preclinical model.
Objective: To determine the plasma concentration-time profile of Compound 7q following oral administration.
Materials:
-
Compound 7q
-
Vehicle for formulation (e.g., 0.5% HPMC in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Acclimatization: Animals are acclimated to the housing facility for at least 7 days prior to the study.
-
Fasting: Mice are fasted overnight (approximately 12 hours) before dosing but have access to water ad libitum.
-
Formulation: Prepare a homogenous suspension or solution of Compound 7q in the selected vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose).
-
Dosing:
-
Weigh each mouse to determine the exact volume of formulation to administer.
-
Administer Compound 7q via oral gavage at a dose volume of 10 mL/kg.
-
Record the precise time of dosing for each animal.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 50 µL) from a cohort of mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Typically, 3 mice per time point are used.
-
Blood is collected via submandibular or saphenous vein puncture into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Immediately following collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the supernatant (plasma) to clearly labeled cryovials.
-
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
Caption: A typical experimental workflow for an in-vivo oral pharmacokinetic study in mice.
Bioanalytical Method: LC-MS/MS Quantification
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in biological matrices due to its high sensitivity and selectivity.
Objective: To accurately quantify the concentration of Compound 7q in mouse plasma samples.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of Compound 7q (1 mg/mL) in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare a series of working standard solutions through serial dilution.
-
Create a calibration curve by spiking blank mouse plasma with the working standards to achieve a concentration range that covers the expected sample concentrations (e.g., 1 to 2000 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To a 20 µL aliquot of plasma sample, standard, or QC, add 80 µL of ice-cold acetonitrile containing an internal standard (a structurally similar molecule to aid in quantification).
-
Vortex vigorously for 2 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a 96-well plate for analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A time-programmed gradient from low to high organic phase (Mobile Phase B) to elute the compound of interest.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor a specific precursor-to-product ion transition for Compound 7q and its internal standard. These transitions are unique and provide selectivity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Compound 7q / Internal Standard) against the nominal concentration of the standards.
-
Determine the concentration of Compound 7q in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation and Interpretation
Following the in vivo study and bioanalysis, the pharmacokinetic parameters are calculated and summarized.
Table 2: Illustrative Pharmacokinetic Parameters of Compound 7q in Mice (10 mg/kg, Oral)
| Parameter | Mean Value | Std. Deviation (SD) |
| Cmax (ng/mL) | 850 | 120 |
| Tmax (h) | 1.5 | 0.5 |
| AUC₀₋ₗₐₛₜ (ng·h/mL) | 4200 | 650 |
| t½ (h) | 4.2 | 0.8 |
| CL/F (mL/min/kg) | 45 | 9 |
| Vz/F (L/kg) | 15 | 2.5 |
Data are presented as mean ± SD (n=3). CL/F and Vz/F are apparent clearance and volume of distribution, respectively, as they are corrected for the unknown bioavailability (F).
Visualization of Target Engagement: KOR Signaling Pathway
For compounds with a defined mechanism of action, visualizing the relevant signaling pathway can provide crucial context. As an example, for a "Compound 7q" identified as a Kappa-Opioid Receptor (KOR) β-arrestin inverse agonist, understanding the KOR signaling cascade is essential. KOR activation by an agonist typically triggers two main pathways: a G-protein-mediated pathway associated with therapeutic effects like analgesia, and a β-arrestin-mediated pathway linked to adverse effects like dysphoria. An inverse agonist would inhibit the basal activity of the β-arrestin pathway.
Caption: Simplified signaling pathways of the Kappa-Opioid Receptor (KOR).
References
- 1. Discovery and Binding Mechanism of Pyrazoloisoquinoline-Based Novel β-Arrestin Inverse Agonists of the Kappa-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of pk data- Pop PK analysis | PPTX [slideshare.net]
- 3. Simultaneous LC-MS/MS Analysis of the Plasma Concentrations of a Cocktail of 5 Cytochrome P450 Substrate Drugs and Their Metabolites [jstage.jst.go.jp]
- 4. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity of TRPV1 Antagonists: A Technical Guide
This technical guide provides a detailed overview of the selectivity profiling of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists against other members of the TRP channel family. For the purpose of this guide, the well-characterized and potent TRPV1 antagonist, AMG 517 , will be used as a representative example. This document is intended for researchers, scientists, and drug development professionals.
Introduction to TRPV1 and TRP Channel Selectivity
The Transient Receptor Potential (TRP) superfamily of ion channels are crucial mediators of sensory perception, including temperature, pain, pressure, and taste. TRPV1, a key member of this family, is a non-selective cation channel activated by various stimuli such as capsaicin, noxious heat (>42°C), and protons (acidic conditions)[1]. Its role in pain and neurogenic inflammation has made it a significant target for the development of analgesic drugs[2].
A critical aspect of developing TRPV1 antagonists for therapeutic use is ensuring their selectivity. Off-target effects on other TRP channels can lead to undesirable side effects. For instance, the clinical development of some TRPV1 antagonists has been hampered by hyperthermia, a side effect linked to the channel's role in thermoregulation[3][4]. Therefore, comprehensive selectivity profiling against other TRP channels is a mandatory step in the drug discovery process.
Quantitative Selectivity Profile of AMG 517
AMG 517 is a potent and selective antagonist of the TRPV1 channel[5]. Its inhibitory activity has been quantified against a panel of TRP channels to determine its selectivity. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of AMG 517.
| TRP Channel | Agonist Used for Activation | AMG 517 IC50 | Reference |
| TRPV1 | Capsaicin | 0.76 nM | |
| Protons (pH 5.0) | 0.62 nM | ||
| Heat (45°C) | 1.3 nM | ||
| TRPV2 | 2-Aminoethoxydiphenyl borate (2-APB) | >20 µM | |
| TRPV3 | 2-Aminoethoxydiphenyl borate (2-APB) | >20 µM | |
| TRPV4 | 4-α-Phorbol 12,13-didecanoate (4α-PDD) | >20 µM | |
| TRPA1 | Allyl isothiocyanate (AITC) | >20 µM | |
| TRPM8 | Icilin | >20 µM |
Table 1: Selectivity profile of AMG 517 against various TRP channels. The data demonstrates high potency for TRPV1 and significantly lower potency for other tested TRP channels, indicating a high degree of selectivity.
Experimental Protocols for Determining Selectivity
The selectivity of a TRPV1 antagonist is typically assessed using in vitro functional assays that measure the inhibition of agonist-induced channel activation. The two primary methods are calcium imaging assays and patch-clamp electrophysiology.
Calcium Imaging Assay
This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) following TRP channel activation.
Objective: To determine the IC50 of an antagonist by measuring its ability to inhibit agonist-induced calcium influx in cells expressing a specific TRP channel.
Materials:
-
HEK293 or CHO cells stably expressing the human TRP channel of interest (e.g., TRPV1, TRPA1, etc.).
-
Cell culture medium (e.g., DMEM/F-12) with supplements.
-
Poly-D-lysine coated 384-well black, clear-bottom microplates.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM, or a FLIPR Calcium Assay Kit).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
TRP channel agonists (e.g., capsaicin for TRPV1, AITC for TRPA1).
-
Test antagonist (e.g., AMG 517).
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Cell Plating: Seed the TRP channel-expressing cells into 384-well microplates at a suitable density and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye solution for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the antagonist in the assay buffer.
-
Assay Protocol (FLIPR): a. Place the cell plate and the compound plate into the FLIPR instrument. b. Establish a baseline fluorescence reading. c. Add the antagonist at various concentrations to the wells and incubate for a specified period. d. Add a pre-determined concentration of the agonist (typically EC80) to stimulate the channel. e. Record the fluorescence signal over time to measure the calcium influx.
-
Data Analysis: a. The increase in fluorescence intensity corresponds to the increase in intracellular calcium. b. Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control. c. Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the channel.
Objective: To determine the effect of an antagonist on the whole-cell currents mediated by a specific TRP channel.
Materials:
-
Cells expressing the TRP channel of interest plated on glass coverslips.
-
Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Intracellular (pipette) solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, pH 7.2 with CsOH).
-
Agonist and antagonist solutions.
Procedure:
-
Preparation: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pipette Fabrication: Pull a glass micropipette with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: Under visual guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.
-
Voltage-Clamp Recording: Clamp the cell membrane at a holding potential of -60 mV.
-
Baseline and Activation: Record the baseline current. Apply the agonist to the bath to activate the TRP channel and record the resulting inward current.
-
Antagonist Application: Perfuse the antagonist at a specific concentration for a few minutes, followed by co-application of the agonist and antagonist.
-
Data Acquisition: Record the current in the presence of the antagonist. Repeat with different antagonist concentrations.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Calculate the percentage of inhibition and determine the IC50 value as described for the calcium imaging assay.
Visualizations
TRPV1 Signaling Pathway and Antagonism
Caption: TRPV1 activation by various stimuli and its inhibition by an antagonist.
Experimental Workflow for Selectivity Screening
Caption: Workflow for determining the selectivity profile of a TRPV1 antagonist.
Conclusion
The comprehensive selectivity profiling of TRPV1 antagonists is paramount for the development of safe and effective therapeutics. As demonstrated with the representative antagonist AMG 517, a combination of high-throughput calcium imaging assays and lower-throughput, high-fidelity patch-clamp electrophysiology is essential. This multi-assay approach ensures a thorough characterization of a compound's activity at the primary target and its potential for off-target effects at other TRP channels, thereby guiding the selection of clinical candidates with the highest potential for success.
References
- 1. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 2. Medicinal Chemistry, Pharmacology, and Clinical Implications of TRPV1 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of TRPV1 Antagonists
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists in preclinical animal models of pain.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1][2] It functions as a polymodal integrator of noxious stimuli, being activated by heat (>43°C), protons (acidic pH), and chemical ligands like capsaicin, the pungent component of chili peppers.[1][3] Upon activation, TRPV1 allows an influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuron and the transmission of pain signals.[2] In inflammatory and neuropathic pain states, the expression and sensitivity of TRPV1 are often upregulated, making it a key target for the development of novel analgesics. This document outlines standardized in vivo protocols to assess the analgesic potential of TRPV1 antagonists.
Signaling Pathway of TRPV1 Activation and Modulation
The activation of the TRPV1 channel is a critical step in pain signaling. Various inflammatory mediators can sensitize the channel, lowering its activation threshold and contributing to hyperalgesia.
Caption: TRPV1 activation by noxious stimuli and sensitization by inflammatory mediators.
Experimental Protocols
The following are detailed protocols for three commonly used preclinical models of pain to evaluate the efficacy of TRPV1 antagonists.
Carrageenan-Induced Thermal Hyperalgesia
This model is used to assess acute inflammatory pain.
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimated for at least one week before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) for each animal. A device such as the Hargreaves plantar test apparatus can be used. The heat intensity should be set to a level that results in a baseline latency of approximately 10-12 seconds. A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.
-
Induction of Inflammation: Inject 100 µL of a 2% (w/v) solution of lambda carrageenan in sterile saline into the plantar surface of the right hind paw.
-
Antagonist Administration: Administer the TRPV1 antagonist at the desired dose and route (e.g., intraperitoneal, oral) either before (pre-treatment) or after (post-treatment) the carrageenan injection. A vehicle control group should be included.
-
Assessment of Hyperalgesia: At specific time points after carrageenan injection (e.g., 2, 3, 4, and 5 hours), measure the paw withdrawal latency to the thermal stimulus. A significant decrease in paw withdrawal latency in the vehicle-treated group indicates the development of thermal hyperalgesia.
-
Data Analysis: The effect of the antagonist is determined by its ability to reverse the carrageenan-induced decrease in paw withdrawal latency. Data can be expressed as the raw latency values or as a percentage of reversal of hyperalgesia.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model induces a more persistent inflammatory state compared to carrageenan.
Protocol:
-
Animals: Male C57BL/6J mice (8 weeks old) or Sprague-Dawley rats can be used.
-
Baseline Measurement: Measure baseline responses to mechanical (e.g., von Frey filaments) and thermal stimuli.
-
Induction of Inflammation: Inject 20-50 µL of CFA (e.g., 1 mg/mL heat-killed Mycobacterium tuberculosis) into the plantar surface of the hind paw. This induces a robust and lasting inflammation that peaks around 24 hours and can persist for over a week.
-
Antagonist Administration: Administer the TRPV1 antagonist at various time points after CFA injection (e.g., 24 hours) when hyperalgesia is fully developed.
-
Assessment of Hypersensitivity:
-
Mechanical Allodynia: Measure the paw withdrawal threshold using calibrated von Frey filaments. A decrease in the force required to elicit a withdrawal response indicates mechanical allodynia.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source as described in the carrageenan model.
-
-
Data Analysis: Compare the withdrawal thresholds/latencies in the antagonist-treated group to the vehicle-treated group. Efficacy is demonstrated by a significant increase in withdrawal threshold or latency.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used model of peripheral neuropathic pain resulting from nerve injury.
Protocol:
-
Animals: Male Sprague-Dawley rats are typically used.
-
Surgical Procedure:
-
Anesthetize the animal.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at 1 mm intervals. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
-
Post-Operative Care: Allow the animals to recover for at least 24 hours before behavioral testing. Neuropathic pain behaviors typically develop within a few days and can last for several weeks.
-
Antagonist Administration: Administer the TRPV1 antagonist once pain behaviors are established (e.g., 7-14 days post-surgery).
-
Assessment of Neuropathic Pain:
-
Mechanical Allodynia: Assess the paw withdrawal threshold to von Frey filaments on the ipsilateral (injured) and contralateral (uninjured) paws. A significant decrease in the threshold on the ipsilateral side is indicative of mechanical allodynia.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus. A reduced latency on the ipsilateral side indicates thermal hyperalgesia.
-
-
Data Analysis: The analgesic effect of the antagonist is quantified by the degree to which it increases the paw withdrawal threshold or latency on the injured paw.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo experiment evaluating a TRPV1 antagonist.
Caption: General workflow for in vivo testing of a TRPV1 antagonist.
Data Presentation: Efficacy of TRPV1 Antagonists
The following tables summarize the efficacy of selected TRPV1 antagonists in various preclinical pain models.
Table 1: Efficacy of TRPV1 Antagonists in Inflammatory Pain Models
| Antagonist | Model | Species | Route | Dose | Efficacy |
| BCTC | Carrageenan | Rat | i.p. | 30 mg/kg | Reversal of thermal hyperalgesia |
| A-425619 | CFA | Rat | i.p. | 30 mg/kg | Complete reversal of thermal hyperalgesia |
| SB-705498 | UVB-induced inflammation | Human | Oral | 400 mg | Increased heat pain tolerance |
| JNJ-17203212 | Bone Cancer | Mouse | - | - | Marked decrease in movement-evoked pain |
Table 2: Efficacy of TRPV1 Antagonists in Neuropathic Pain Models
| Antagonist | Model | Species | Route | Dose | Efficacy |
| Capsazepine | PSNL | Guinea Pig | - | - | ~80% reversal of mechanical hypersensitivity |
| BCTC | PSNL | Rat | - | - | ~50% attenuation of tactile hypersensitivity |
| A-425619 | SNL | Mouse | - | - | Complete attenuation of thermal hypersensitivity |
| A-425619 | CCI & SNL | Rat | i.p. | - | 36% reversal of tactile hypersensitivity |
Note: Efficacy data can vary depending on the specific experimental conditions, including the timing of drug administration and the exact methodology used for behavioral assessment. It is crucial to include appropriate vehicle controls and, where possible, a positive control (e.g., a known analgesic) in all experiments. Some TRPV1 antagonists have shown side effects such as hyperthermia, which should also be monitored during in vivo studies.
References
Application Notes and Protocols for Cell-Based Assays of TRPV1 Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a critical role in the detection and transduction of noxious stimuli, including heat, protons (low pH), and various chemical ligands like capsaicin.[1][2][3][4][5] Its involvement in pain perception and neurogenic inflammation has made it a prime therapeutic target for the development of novel analgesics and anti-inflammatory agents. Consequently, robust and reliable cell-based assays are essential for the discovery and characterization of new TRPV1 antagonists.
These application notes provide detailed protocols for commonly employed cell-based assays to assess the activity of TRPV1 antagonists, including calcium flux assays, membrane potential assays, and automated patch-clamp electrophysiology. The information is intended to guide researchers in establishing and performing these assays for the screening and pharmacological profiling of candidate compounds.
Signaling Pathways and Experimental Workflow
Activation of the TRPV1 channel leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the cell membrane. This influx of calcium triggers a cascade of downstream signaling events. The activity of TRPV1 is modulated by several intracellular signaling pathways, including phosphorylation by protein kinase A (PKA), protein kinase C (PKC), and Ca2+/calmodulin-dependent protein kinase II (CaMKII). Furthermore, the channel's sensitivity is regulated by phosphatidylinositol 4,5-bisphosphate (PIP2), which can be hydrolyzed by phospholipase C (PLC).
The general workflow for assessing TRPV1 antagonist activity involves stimulating cells expressing TRPV1 with a known agonist in the presence and absence of the test compound. The resulting cellular response, such as a change in intracellular calcium or membrane potential, is then measured.
References
Application Notes and Protocols for Compound 7q in Neuropathic Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 7q, systematically named (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide, has been identified as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] TRPV1 is a non-selective cation channel that functions as a key integrator of noxious stimuli, including heat, acid, and capsaicin, making it a significant target for the development of novel analgesics for neuropathic and inflammatory pain.[1][2][3] Preclinical studies have demonstrated the potential of Compound 7q as a therapeutic agent for pain relief due to its high antagonistic activity, favorable pharmacokinetic profile, and ability to penetrate the central nervous system. Notably, it has been developed to avoid the hyperthermic side effects often associated with other TRPV1 antagonists.
These application notes provide a summary of the key findings and detailed protocols from preclinical evaluations of Compound 7q, intended to guide further research and development.
Data Presentation
Table 1: In Vitro Activity and Physicochemical Properties of Compound 7q
| Parameter | Value | Description |
| TRPV1 Antagonistic Activity (IC50) | 2.66 nM | Concentration required to inhibit 50% of the capsaicin-induced response in a cellular assay. |
| Selectivity | High for TRPV1 | Highly selective for the TRPV1 receptor compared to other TRP channels. |
| Aqueous Solubility (pH 7.4) | 26 µg/mL | Indicates acceptable solubility for biological assays. |
Table 2: In Vivo Efficacy of Compound 7q in Pain Models
| Pain Model | Dosing (Intraperitoneal) | Outcome |
| Capsaicin-Induced Nociception | 3, 10, and 30 mg/kg | Dose-dependent and significant decrease in licking time. |
| Acetic Acid-Induced Nociception | 3, 10, and 30 mg/kg | No significant anti-nociceptive activity observed. |
| Thermal-Induced Nociception (Hot Plate) | 10 and 30 mg/kg | Increased latency time of nociceptive responses. |
Table 3: Pharmacokinetic Profile of Compound 7q in Rats
| Parameter | Value | Route of Administration |
| Oral Bioavailability (F) | 60% | Oral (i.g.) |
| Brain/Plasma Ratio | 1.66 | Intravenous (i.v.) |
| Half-life (t1/2) | 0.106 ± 0.076 h | Intravenous (i.v.) |
| Half-life (t1/2, ka) | 0.462 ± 0.096 h | Oral (i.g.) |
| Half-life (t1/2, k10) | 0.527 ± 0.106 h | Oral (i.g.) |
Experimental Protocols
Protocol 1: In Vitro Evaluation of TRPV1 Antagonism
This protocol describes a calcium influx assay to determine the inhibitory activity of Compound 7q on capsaicin-activated TRPV1 channels in a recombinant cell line.
1. Cell Culture:
- Culture human embryonic kidney (HEK293) cells stably expressing the human TRPV1 receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.
2. Calcium Influx Assay (FLIPR):
- Seed the TRPV1-HEK293 cells into 96-well black-walled, clear-bottom plates and grow to confluence.
- On the day of the assay, wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for 1 hour at 37°C.
- Wash the cells to remove excess dye.
- Prepare serial dilutions of Compound 7q in the assay buffer.
- Add the different concentrations of Compound 7q to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
- Measure the baseline fluorescence using a Fluorometric Imaging Plate Reader (FLIPR).
- Add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC80) to all wells to stimulate the TRPV1 channels.
- Immediately measure the change in fluorescence, which corresponds to calcium influx.
- Calculate the percentage of inhibition for each concentration of Compound 7q relative to the vehicle control.
- Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 2: In Vivo Assessment of Analgesic Efficacy - Capsaicin-Induced Nociception
This protocol details the procedure to evaluate the anti-nociceptive effects of Compound 7q in a model of acute chemical-induced pain.
1. Animals:
- Use adult male KM mice (18-22 g).
- Acclimatize the animals to the testing environment for at least 3 days prior to the experiment.
- House the animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Drug Administration:
- Prepare a vehicle solution (e.g., 0.5% carboxymethylcellulose in saline).
- Prepare solutions of Compound 7q at concentrations of 3, 10, and 30 mg/kg in the vehicle.
- Administer the vehicle or Compound 7q solution intraperitoneally (i.p.) 30 minutes before the capsaicin injection.
3. Nociceptive Testing:
- Inject 20 µL of a capsaicin solution (e.g., 16 mg/20 mL in saline) subcutaneously into the dorsal surface of the right hind paw.
- Immediately after the injection, place the mouse in a transparent observation chamber.
- Record the cumulative time the animal spends licking the injected paw over a 5-minute period.
- A reduction in licking time in the compound-treated group compared to the vehicle group indicates an anti-nociceptive effect.
4. Data Analysis:
- Compare the mean licking times between the different treatment groups using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test).
Visualizations
Caption: Signaling pathway of Compound 7q as a TRPV1 antagonist.
Caption: Workflow for the in vivo capsaicin-induced pain model.
References
- 1. Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing CNS Penetration of a Novel TRPV1 Antagonist (Compound 3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel, is a well-established target for novel analgesics.[1][2] Beyond its role in peripheral nociception, TRPV1 is also expressed in the central nervous system (CNS), where it is implicated in central sensitization and the modulation of pain perception.[1][2][3] Consequently, the ability of a TRPV1 antagonist to penetrate the blood-brain barrier (BBB) is a critical determinant of its potential efficacy for treating chronic pain states with a central component. Significant CNS penetration is often necessary for a TRPV1 antagonist to exhibit broad-spectrum analgesia.
These application notes provide a detailed protocol for assessing the CNS penetration of a novel TRPV1 antagonist, designated as "Compound 3". The described methodologies will enable researchers to quantify brain exposure, determine the unbound brain-to-plasma concentration ratio, and assess target engagement within the CNS.
Key Pharmacokinetic Parameters
To thoroughly assess the CNS penetration of Compound 3, the following key pharmacokinetic parameters should be determined and compared against control compounds with known high and low CNS penetration (e.g., A-784168 and A-795614, respectively).
| Parameter | Description | High CNS Penetration (e.g., A-784168) | Low CNS Penetration (e.g., A-795614) | Compound 3 |
| Brain Concentration (ng/g) | Concentration of the compound in brain tissue homogenate at a specific time point post-dosing. | 1093 ± 203 | 38 ± 7 | [Data to be generated] |
| Plasma Concentration (ng/mL) | Concentration of the compound in plasma at the same time point post-dosing. | 745 ± 175 | 4520 ± 740 | [Data to be generated] |
| Brain-to-Plasma Ratio (Total) | The ratio of the total concentration of the compound in the brain to that in the plasma. | 1.5 | 0.008 | [Data to be generated] |
| Unbound Fraction in Brain (fu,brain) | The fraction of the compound not bound to brain tissue components. This is a critical parameter as only the unbound drug is pharmacologically active. | - | - | [Data to be generated] |
| Unbound Fraction in Plasma (fu,plasma) | The fraction of the compound not bound to plasma proteins. | - | - | [Data to be generated] |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | The ratio of the unbound concentration of the compound in the brain to the unbound concentration in the plasma. A Kp,uu value close to 1 suggests passive diffusion across the BBB, while a value <1 indicates active efflux. | - | - | [Data to be generated] |
| Receptor Occupancy (%) | The percentage of TRPV1 receptors in a specific brain region that are bound by the compound at a given dose. | - | - | [Data to be generated] |
Experimental Protocols
A comprehensive assessment of CNS penetration involves a multi-tiered approach, from initial screening to in-depth in vivo studies.
Experimental Workflow for Assessing CNS Penetration
Caption: Workflow for assessing the CNS penetration of a novel compound.
In Vivo Pharmacokinetic Study in Rodents
This protocol determines the time course of Compound 3 concentration in plasma and brain following administration.
Materials:
-
Compound 3
-
Vehicle for dosing (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (250-300 g)
-
Dosing gavage needles
-
Microsampling equipment (e.g., volumetric absorptive microsampling devices)
-
Anesthesia (e.g., isoflurane)
-
Tools for decapitation and brain extraction
-
Liquid nitrogen
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing: Administer Compound 3 orally (e.g., 10 mg/kg) to a cohort of rats (n=3-5 per time point).
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via tail vein or saphenous vein using microsampling techniques.
-
Brain Tissue Collection: At the same time points, euthanize a separate cohort of animals by decapitation under anesthesia.
-
Brain Extraction: Rapidly excise the whole brain, rinse with ice-cold saline, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Sample Processing and Bioanalysis:
-
Prepare plasma from blood samples by centrifugation.
-
Homogenize brain tissue (see Protocol 2).
-
Extract Compound 3 from plasma and brain homogenate.
-
Quantify the concentration of Compound 3 using a validated LC-MS/MS method (see Protocol 3).
-
Brain Tissue Homogenization Protocol
This protocol describes the preparation of brain homogenate for subsequent drug extraction and analysis.
Materials:
-
Frozen rat brain tissue
-
Ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Homogenizer (e.g., Potter-Elvehjem or bead-based)
-
Centrifuge
Procedure:
-
Weigh the frozen brain tissue.
-
Add a 4-fold volume of ice-cold homogenization buffer (w/v).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (brain homogenate) for analysis.
LC-MS/MS Quantification of Compound 3 in Brain Homogenate
This protocol outlines the general steps for quantifying Compound 3 in brain homogenate using liquid chromatography-tandem mass spectrometry.
Materials:
-
Brain homogenate containing Compound 3
-
Internal standard (a structurally similar compound)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18)
Procedure:
-
Sample Preparation:
-
To 100 µL of brain homogenate, add 20 µL of the internal standard solution.
-
Add 300 µL of ice-cold protein precipitation solvent.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant onto the LC-MS/MS system.
-
Separate Compound 3 and the internal standard from endogenous matrix components using a suitable chromatographic gradient.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive or negative ionization mode, as appropriate for Compound 3.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations of Compound 3 in blank brain homogenate.
-
Determine the concentration of Compound 3 in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Determination of Unbound Fraction in Brain Tissue (fu,brain) by Equilibrium Dialysis
This protocol is used to determine the fraction of Compound 3 that is not bound to brain tissue components.
Materials:
-
Brain homogenate
-
Equilibrium dialysis device (e.g., RED device) with semipermeable membranes (e.g., 8 kDa MWCO)
-
Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Compound 3 stock solution
-
LC-MS/MS system
Procedure:
-
Spike the brain homogenate with Compound 3 to a known concentration.
-
Load the spiked brain homogenate into one chamber of the equilibrium dialysis device.
-
Load the dialysis buffer into the adjacent chamber.
-
Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours, to be determined empirically).
-
After incubation, collect samples from both the brain homogenate and the buffer chambers.
-
Determine the concentration of Compound 3 in both samples by LC-MS/MS.
-
Calculate the unbound fraction (fu,brain) using the following formula: fu,brain = Concentration in buffer chamber / Concentration in brain homogenate chamber
In Situ Brain Perfusion in Rats
This technique allows for the direct measurement of the rate of Compound 3 transport across the BBB, independent of peripheral pharmacokinetics.
Materials:
-
Anesthetized rat
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O2/5% CO2)
-
Compound 3 in perfusion buffer
-
Surgical instruments
Procedure:
-
Anesthetize the rat and expose the common carotid artery.
-
Ligate the external carotid artery and insert a cannula retrogradely towards the internal carotid artery.
-
Begin perfusion with the buffer to wash out the blood from the cerebral vasculature.
-
Switch to the perfusion buffer containing a known concentration of Compound 3 and perfuse for a short duration (e.g., 1-5 minutes).
-
Stop the perfusion and immediately flush the vasculature with drug-free buffer to remove any compound remaining in the blood vessels.
-
Decapitate the animal, extract the brain, and determine the concentration of Compound 3 in the brain tissue as described in Protocols 2 and 3.
-
Calculate the brain uptake clearance (Kin) to quantify the rate of BBB transport.
In Vivo Receptor Occupancy using PET Imaging
Positron Emission Tomography (PET) can be used to non-invasively quantify the engagement of Compound 3 with TRPV1 receptors in the living brain.
Materials:
-
A suitable TRPV1-specific PET radioligand (e.g., [11C]Compound X)
-
Compound 3
-
PET scanner
-
Anesthetized rodents
Procedure:
-
Baseline Scan: Anesthetize the animal and perform a baseline PET scan following the injection of the TRPV1 radioligand to determine the baseline receptor availability.
-
Dosing: Administer a single dose of Compound 3.
-
Post-dose Scan: At the time of expected peak brain concentration of Compound 3, perform a second PET scan with the same radioligand.
-
Data Analysis:
-
Reconstruct the PET images and define regions of interest (ROIs) in brain areas known to express TRPV1.
-
Quantify the radioligand binding potential (BPND) in the baseline and post-dose scans.
-
Calculate receptor occupancy (RO) using the formula: RO (%) = (BPND,baseline - BPND,post-dose) / BPND,baseline * 100
-
TRPV1 Signaling Pathway in the CNS
The activation of TRPV1 channels in CNS neurons leads to a cascade of intracellular events that modulate synaptic transmission and plasticity.
Caption: Simplified TRPV1 signaling pathway in a central nervous system neuron.
References
Application Notes and Protocols for Intraperitoneal Administration of TRPV1 Antagonists in Rats
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction to TRPV1
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons, including nociceptive C-fibers and Aδ-fibers.[1][2][3] It functions as a polymodal sensor, activated by a variety of noxious stimuli such as high temperatures (>43°C), acidic conditions (low pH), and exogenous chemical ligands like capsaicin, the pungent compound in chili peppers.[2][3] Endogenous lipids, known as endovanilloids, also activate TRPV1. Upon activation, TRPV1 allows an influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuron and the transmission of pain signals to the central nervous system. Due to its critical role in pain perception, TRPV1 has become a significant target for the development of novel analgesic drugs.
TRPV1 Antagonists in Preclinical Research
TRPV1 antagonists are compounds that block the activation of the TRPV1 channel, thereby preventing the transmission of pain signals. They are being extensively investigated for their therapeutic potential in various pain conditions, including inflammatory, neuropathic, and visceral pain. Intraperitoneal (i.p.) administration in rat models is a common and effective method for evaluating the systemic efficacy of these antagonists. This route allows for rapid absorption into the systemic circulation, providing a means to assess the compound's ability to reach and act on target tissues throughout the body.
Several distinct chemical classes of TRPV1 antagonists have been developed and tested in preclinical rat models. These include, but are not limited to:
-
Capsazepine: One of the earliest developed competitive antagonists of TRPV1. While a valuable research tool, its use in rats has shown species-dependent effects and it may be less effective in some rat models of chronic pain compared to other species like the guinea pig.
-
AMG 9810: A potent and selective competitive TRPV1 antagonist that blocks multiple modes of channel activation, including by capsaicin, heat, and protons. It has demonstrated significant antihyperalgesic properties in rat models of inflammatory pain.
-
A-425619: Another potent and selective TRPV1 antagonist that has shown efficacy in rat models of inflammatory and postoperative pain following oral administration.
-
SB366791: A novel TRPV1 antagonist that has demonstrated greater potency and selectivity in rat models compared to capsazepine.
-
RCI002: A more recent TRPV1 antagonist that has shown promise in preclinical models of chemotherapy-induced peripheral neuropathy in rats.
The primary application of these antagonists in rat models is the assessment of their analgesic efficacy in various pain states. Common models include inflammatory pain induced by agents like Complete Freund's Adjuvant (CFA) or carrageenan, and neuropathic pain models such as chronic constriction injury (CCI) or spinal nerve ligation (SNL).
TRPV1 Signaling Pathway
The activation of the TRPV1 channel initiates a complex signaling cascade. Upon stimulation by agonists like capsaicin, heat, or protons, the channel opens, leading to an influx of Ca2+ and Na+. This influx causes membrane depolarization and the generation of an action potential, which propagates along the sensory neuron to the spinal cord.
Furthermore, the activity of TRPV1 is modulated by various intracellular signaling pathways. For instance, inflammatory mediators can sensitize TRPV1 through the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC), which phosphorylate the channel, lowering its activation threshold. This sensitization contributes to the phenomenon of hyperalgesia, an increased sensitivity to pain.
II. Quantitative Data Summary
The following tables summarize quantitative data for the intraperitoneal administration of various TRPV1 antagonists in rats from preclinical studies.
Table 1: Efficacy of TRPV1 Antagonists in Rat Pain Models
| Antagonist | Model | Dose (i.p.) | Efficacy | Reference |
| AMG 9810 | Inflammatory Pain (CFA) | 30 mg/kg | Reversal of thermal and mechanical hyperalgesia | |
| Capsazepine | Hemorrhagic Shock | 5.0 μmol/kg (i.v.)* | 80% survival rate | |
| SB366791 | Capsaicin-induced Hypothermia | 500 μg/kg | Significant inhibition | |
| RCI002 | Chemotherapy-Induced Neuropathic Pain (Paclitaxel) | EC50 = 0.85mg/kg | Inhibition of mechanical hypersensitivity |
*Note: Intravenous administration, included for comparative efficacy data.
Table 2: In Vitro Potency of TRPV1 Antagonists
| Antagonist | Assay | Species | IC50 | Reference |
| AMG 9810 | Capsaicin-induced Ca2+ uptake | Rat | 85.6 ± 39.4 nM | |
| AMG 9810 | Heat-induced activation | Rat | 21 ± 17 nM | |
| AMG 9810 | Proton-induced activation | Rat | 294 ± 192 nM | |
| Capsazepine | Capsaicin-induced activation | Rat | 562 nM | |
| SB366791 | Capsaicin-induced Ca2+ influx | Rat | 651.9 nM |
III. Experimental Protocols
The following are detailed protocols for common procedures involved in the in vivo evaluation of TRPV1 antagonists in rats.
Protocol 1: Intraperitoneal (i.p.) Injection
This protocol describes the standard procedure for administering a substance into the peritoneal cavity of a rat.
Materials:
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)
-
TRPV1 antagonist solution
-
70% ethanol or other appropriate antiseptic
-
Animal scale
Procedure:
-
Preparation:
-
Weigh the rat to determine the correct injection volume based on its body weight and the desired dosage.
-
Prepare the TRPV1 antagonist solution in a sterile vehicle. Common vehicles for hydrophobic compounds like many TRPV1 antagonists include a mixture of DMSO, Tween 80, and saline. For example, AMG 9810 can be dissolved in DMSO (to 50 mM) or ethanol (to 100 mM) and then further diluted. Capsazepine can be dissolved in a vehicle of saline containing 10% Tween 80 and 10% ethanol.
-
Draw the calculated volume of the solution into a sterile syringe with a fresh sterile needle.
-
-
Restraint:
-
Properly restrain the rat to expose the abdomen. A two-person technique is often preferred, with one person holding the rat in dorsal recumbency (on its back) with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, away from the injection site.
-
-
Injection:
-
Identify the injection site in the lower right quadrant of the abdomen, lateral to the midline. This location helps to avoid puncturing the cecum (located on the left side) and the bladder.
-
Clean the injection site with an antiseptic swab.
-
Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.
-
Gently aspirate by pulling back on the plunger to ensure that a blood vessel or organ has not been punctured. If blood or any colored fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If aspiration is clear, slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
This protocol describes the use of von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Von Frey filaments (a graded set of calibrated monofilaments) or an electronic von Frey apparatus
-
Testing chambers with a wire mesh floor
-
Rats habituated to the testing environment
Procedure:
-
Acclimation:
-
Place the rats in individual testing chambers on the wire mesh floor and allow them to acclimate for at least 15-30 minutes before testing.
-
-
Stimulation (Up-Down Method):
-
Begin with a mid-range filament (e.g., 2.0 g) and apply it perpendicularly to the plantar surface of the rat's hind paw with enough force to cause the filament to bend.
-
Hold the filament in place for 6-8 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
The 50% withdrawal threshold is determined using the pattern of responses.
-
-
Data Analysis:
-
The 50% paw withdrawal threshold is calculated using the formula described by Chaplan et al. (1994). This provides a quantitative measure of mechanical sensitivity.
-
Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Test)
This protocol describes the measurement of paw withdrawal latency in response to a thermal stimulus.
Materials:
-
Hargreaves apparatus (plantar test)
-
Glass-floored testing enclosures
-
Rats habituated to the testing environment
Procedure:
-
Acclimation:
-
Place the rats in the testing enclosures on the glass floor and allow them to acclimate for at least 15-30 minutes.
-
-
Testing:
-
Position the radiant heat source underneath the glass floor, directly aimed at the plantar surface of the rat's hind paw.
-
Activate the heat source. A timer will start automatically.
-
The timer stops when the rat withdraws its paw. The time to withdrawal is the paw withdrawal latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage. If the rat does not respond within the cut-off time, the test is stopped, and the cut-off time is recorded.
-
-
Data Collection:
-
Repeat the measurement 3-5 times for each paw, with at least 5 minutes between measurements to avoid sensitization.
-
The average of the withdrawal latencies is calculated for each paw. A decrease in paw withdrawal latency indicates thermal hyperalgesia.
-
IV. Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a TRPV1 antagonist in a rat model of inflammatory pain.
References
Application Notes and Protocols: Characterization of TRPV1 Antagonist 3 using Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1][2] It functions as a polymodal integrator of noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent compounds like capsaicin, the active component of chili peppers.[3][4] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the sensation of pain.[5] Consequently, antagonism of the TRPV1 receptor presents a promising therapeutic strategy for the management of chronic pain and various inflammatory conditions.
This document provides detailed application notes and protocols for the characterization of "TRPV1 antagonist 3" using in vitro calcium imaging assays. "this compound," also identified as compound 7q, is a potent and selective antagonist of the TRPV1 receptor with a reported IC50 of 2.66 nM against capsaicin-induced activation. The following sections will describe the TRPV1 signaling pathway, a detailed experimental workflow for assessing antagonist activity, and a summary of expected quantitative data.
TRPV1 Signaling Pathway
Upon activation by stimuli such as capsaicin, heat, or protons, the TRPV1 channel undergoes a conformational change, opening its pore. This allows for the influx of cations, most notably calcium (Ca2+), down their electrochemical gradient. The subsequent increase in intracellular calcium concentration ([Ca2+]i) triggers a cascade of downstream signaling events, leading to neuronal excitation and the transmission of pain signals.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 3. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 4. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Anti-Nociceptive Effects of Compound 7q
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 7q is a novel investigational molecule with potential therapeutic applications in pain management. These application notes provide a comprehensive overview of the methodologies to characterize the anti-nociceptive properties of Compound 7q. The following protocols for widely accepted preclinical models of nociception—the acetic acid-induced writhing test, the formalin test, and the hot plate test—are detailed to ensure reliable and reproducible data collection. This document also includes summaries of expected quantitative data and diagrams of relevant biological pathways to facilitate a deeper understanding of the compound's potential mechanism of action.
Data Presentation
The anti-nociceptive efficacy of Compound 7q is quantified by its ability to reduce pain-related behaviors in rodent models. The following tables summarize representative data from these assays.
Table 1: Effect of Compound 7q on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 55.4 ± 3.2 | - |
| Compound 7q | 10 | 38.1 ± 2.5** | 31.2% |
| Compound 7q | 30 | 22.7 ± 1.9*** | 59.0% |
| Compound 7q | 100 | 10.2 ± 1.1**** | 81.6% |
| Diclofenac (Standard) | 10 | 15.8 ± 1.5**** | 71.5% |
*Data are presented as mean ± Standard Error of the Mean (SEM). Statistical significance compared to the vehicle control group is denoted as **p<0.01, ***p<0.001, ***p<0.0001 (One-way ANOVA followed by Dunnett's test).
Table 2: Effect of Compound 7q on Formalin-Induced Nociceptive Behavior in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Early Phase (0-5 min) Licking Time (s ± SEM) | Late Phase (15-30 min) Licking Time (s ± SEM) |
| Vehicle Control | - | 85.2 ± 5.1 | 152.3 ± 8.7 |
| Compound 7q | 10 | 78.9 ± 4.8 | 110.5 ± 7.2** |
| Compound 7q | 30 | 65.4 ± 3.9* | 75.1 ± 5.5**** |
| Compound 7q | 100 | 42.1 ± 3.1**** | 40.8 ± 3.9**** |
| Morphine (Standard) | 5 | 35.6 ± 2.8**** | 30.2 ± 2.5**** |
*Data are presented as mean ± SEM. Statistical significance compared to the vehicle control group is denoted as *p<0.05, **p<0.01, ***p<0.0001 (Two-way ANOVA followed by Bonferroni's post-hoc test).
Table 3: Effect of Compound 7q on Thermal Pain Threshold in the Hot Plate Test in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Latency to Response (s ± SEM) at 60 min |
| Vehicle Control | - | 8.2 ± 0.7 |
| Compound 7q | 10 | 12.5 ± 1.1** |
| Compound 7q | 30 | 18.9 ± 1.5**** |
| Compound 7q | 100 | 25.4 ± 2.0**** |
| Morphine (Standard) | 10 | 28.1 ± 1.8**** |
*Data are presented as mean ± SEM. A cut-off time of 30 seconds is typically used to prevent tissue damage. Statistical significance compared to the vehicle control group is denoted as **p<0.01, ***p<0.0001 (One-way ANOVA followed by Dunnett's test).
Experimental Protocols
Acetic Acid-Induced Writhing Test
This is a model of visceral inflammatory pain used to screen for peripheral and central analgesic activity.[1][2][3][4][5]
Materials:
-
Male ICR mice (20-25 g)
-
Compound 7q
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Diclofenac sodium (positive control)
-
0.6% acetic acid solution
-
Oral gavage needles
-
Syringes and needles
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Grouping and Administration: Randomly divide the mice into treatment groups (n=8-10 per group): Vehicle control, Compound 7q (multiple doses), and a positive control (e.g., Diclofenac).
-
Administer the vehicle, Compound 7q, or the positive control orally (p.o.) 60 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally (i.p.) to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse individually into an observation chamber.
-
After a 5-minute latency period, count the total number of writhes for a 15-minute period. A writhe is characterized by a wave of contraction of the abdominal muscles followed by the stretching of the hind limbs.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.
Formalin Test
This model assesses both acute non-inflammatory and persistent inflammatory pain, allowing for the differentiation between central and peripheral analgesic effects. The test has two distinct phases: an early, neurogenic phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes).
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Compound 7q
-
Vehicle
-
Morphine (positive control)
-
2.5% formalin solution
-
Oral gavage needles
-
Syringes and needles
-
Plexiglas observation chambers
-
Stopwatch or automated detection system
Procedure:
-
Animal Acclimation: Acclimate rats as described for the writhing test.
-
Grouping and Administration: Randomly assign rats to treatment groups (n=8-10 per group).
-
Administer the vehicle, Compound 7q, or the positive control (e.g., Morphine) 60 minutes (for p.o. administration) or 30 minutes (for i.p. or s.c. administration) before the formalin injection.
-
Induction of Nociception: Inject 50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately place the rat in an observation chamber. Record the total time spent licking, biting, or flinching the injected paw during two distinct periods:
-
Early Phase: 0-5 minutes post-injection.
-
Late Phase: 15-30 minutes post-injection.
-
-
Data Analysis: Calculate the mean time spent in nociceptive behavior for each phase and for each group. Compare the results from the Compound 7q-treated groups to the vehicle control group.
Hot Plate Test
This method is used to evaluate central anti-nociceptive activity by measuring the reaction time of the animal to a thermal stimulus.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Compound 7q
-
Vehicle
-
Morphine (positive control)
-
Hot plate apparatus with adjustable temperature
-
Transparent glass cylinder to confine the mouse on the plate
-
Stopwatch
Procedure:
-
Animal Acclimation and Baseline: Acclimate mice as previously described. Before drug administration, determine the baseline latency for each mouse by placing it on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The latency is the time taken for the mouse to exhibit a pain response, such as licking its paws or jumping. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.
-
Grouping and Administration: Group the animals and administer the vehicle, Compound 7q, or the positive control (e.g., Morphine).
-
Testing: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate and record the latency to response.
-
Data Analysis: The results are often expressed as the mean latency time for each group at each time point. The data can also be converted to the percentage of Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for evaluating the anti-nociceptive effects of Compound 7q.
Caption: General overview of nociceptive signaling pathways.
Caption: Inflammatory pain pathway and potential site of action for Compound 7q.
References
- 1. benchchem.com [benchchem.com]
- 2. saspublishers.com [saspublishers.com]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
Troubleshooting & Optimization
Technical Support Center: TRPV1 Antagonist Solubility and Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRPV1 antagonists. The information provided addresses common challenges related to the solubility and formulation of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why are many TRPV1 antagonists poorly soluble in aqueous solutions?
A1: Many TRPV1 antagonists are lipophilic molecules with aromatic rings and a limited number of hydrogen bond donors and acceptors. This chemical nature results in low affinity for water and consequently, poor aqueous solubility, which can hinder their therapeutic application and complicate in vitro and in vivo studies.
Q2: What are the common consequences of poor solubility for TRPV1 antagonist research?
A2: Poor solubility can lead to several experimental challenges, including:
-
Difficulty in preparing stock solutions for in vitro assays.
-
Inaccurate assessment of compound potency due to precipitation in assay media.
-
Low and variable oral bioavailability in preclinical and clinical studies.
-
Challenges in developing suitable formulations for various routes of administration.
Q3: What are the initial steps to assess the solubility of a new TRPV1 antagonist?
Troubleshooting Guides
Issue 1: Difficulty Dissolving a TRPV1 Antagonist for In Vitro Assays
Problem: The TRPV1 antagonist precipitates out of the aqueous buffer during the preparation of a stock solution or upon dilution in the assay medium.
Possible Causes:
-
The compound has very low intrinsic aqueous solubility.
-
The concentration of the stock solution in an organic solvent (like DMSO) is too high, leading to precipitation upon dilution in an aqueous buffer.
-
The pH of the buffer is not optimal for the compound's solubility.
Troubleshooting Steps:
-
Reduce the Stock Solution Concentration: Prepare a more dilute stock solution of the antagonist in an appropriate organic solvent (e.g., DMSO).
-
Optimize the Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent in the assay medium is low (typically <1%) to minimize its effect on the experiment and prevent precipitation.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[5] Experiment with a range of pH values to find the optimal condition for your specific antagonist.
-
Use of Solubilizing Excipients: Consider the use of co-solvents (e.g., ethanol, polyethylene glycol) or non-ionic surfactants (e.g., Tween 80, Pluronic F68) in the assay buffer to enhance solubility. However, be cautious as these excipients can interfere with the assay.
-
Sonication and Warming: Gentle warming and sonication can sometimes help to dissolve the compound, but be mindful of the compound's stability at elevated temperatures.
Issue 2: Low and Inconsistent Bioavailability in Animal Studies
Problem: Oral administration of a TRPV1 antagonist results in low and highly variable plasma concentrations in animal models.
Possible Causes:
-
Poor aqueous solubility limiting dissolution in the gastrointestinal tract.
-
Slow dissolution rate of the solid form of the drug.
-
First-pass metabolism in the gut wall or liver.
Troubleshooting Steps:
-
Formulation Development: The most effective approach is to develop a solubility-enhancing formulation. Common strategies include:
-
Solid Dispersions: Dispersing the antagonist in a hydrophilic polymer matrix can enhance its dissolution rate.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.
-
Complexation with Cyclodextrins: Encapsulating the antagonist within a cyclodextrin molecule can improve its aqueous solubility.
-
-
Particle Size Reduction (Micronization): Reducing the particle size of the bulk drug powder through micronization can improve the dissolution rate.
-
Use of Bioavailability Enhancers: Co-administration with agents that inhibit first-pass metabolism (e.g., inhibitors of cytochrome P450 enzymes) can be explored, but this approach is complex and requires careful consideration.
Data Presentation: Solubility of Common TRPV1 Antagonists
The following table summarizes the reported solubility data for several common TRPV1 antagonists in various solvents. This information can serve as a starting point for formulation development.
| TRPV1 Antagonist | Solvent | Solubility | Reference |
| AMG 517 | DMSO | ≥21.5 mg/mL | |
| Water | Insoluble | ||
| Ethanol | ≥4.93 mg/mL | ||
| Capsazepine | DMSO | ~30 mg/mL | |
| Ethanol | ~20 mg/mL | ||
| 1:1 DMSO:PBS (pH 7.2) | ~0.45 mg/mL | ||
| SB-705498 | DMSO | 16 mg/mL | |
| Ethanol | 10 mg/mL | ||
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | ||
| Simulated Gastric Fluid | 0.4 mg/mL | ||
| ABT-102 | DMSO | Soluble | |
| Buffer | 0.05 µg/mL (crystalline) | ||
| GRC-6211 | DMSO | Soluble |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method
This protocol describes a general method for preparing a solid dispersion of a poorly soluble TRPV1 antagonist with a hydrophilic polymer like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
Materials:
-
TRPV1 Antagonist
-
Hydrophilic polymer (e.g., PVP K30, HPMC E5)
-
Organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Water bath or rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the TRPV1 antagonist and the hydrophilic polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the antagonist and the polymer in a suitable organic solvent. Ensure complete dissolution.
-
Evaporate the solvent using a water bath with gentle stirring or a rotary evaporator at a controlled temperature (typically 40-60°C) until a solid mass or film is formed.
-
Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a sieve of appropriate mesh size to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of a Nanosuspension by Wet Media Milling
This protocol outlines the preparation of a nanosuspension of a TRPV1 antagonist using a wet media milling technique.
Materials:
-
TRPV1 Antagonist
-
Stabilizer solution (e.g., 0.5% HPMC and 0.5% Tween 80 in water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.1-0.5 mm diameter)
-
High-energy bead mill
-
Particle size analyzer
Procedure:
-
Prepare the stabilizer solution by dissolving the chosen stabilizers in purified water.
-
Disperse the TRPV1 antagonist powder in the stabilizer solution to form a pre-suspension.
-
Add the milling media to the milling chamber of the bead mill.
-
Introduce the pre-suspension into the milling chamber.
-
Mill the suspension at a high speed for a predetermined time (this will require optimization for each compound). The milling process should be carried out under controlled temperature to prevent degradation of the drug.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution of the nanosuspension using a suitable particle size analyzer.
-
Store the nanosuspension under appropriate conditions to prevent particle aggregation.
Protocol 3: Preparation of an Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by Kneading Method
This protocol describes the formation of an inclusion complex between a TRPV1 antagonist and HP-β-CD using the kneading method.
Materials:
-
TRPV1 Antagonist
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol solution (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Accurately weigh the TRPV1 antagonist and HP-β-CD in a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of the water-ethanol solution to form a paste.
-
Add the TRPV1 antagonist to the paste and knead the mixture for a specified period (e.g., 45-60 minutes).
-
During kneading, add small amounts of the water-ethanol solution if necessary to maintain a suitable consistency.
-
Dry the resulting solid mass in a vacuum oven at a controlled temperature until a constant weight is achieved.
-
Pulverize the dried complex using a mortar and pestle and pass it through a sieve.
-
Store the prepared inclusion complex in a desiccator.
Mandatory Visualizations
Caption: TRPV1 Signaling Pathway Activation and Sensitization.
Caption: Workflow for Overcoming Solubility Challenges.
References
Technical Support Center: Optimizing In Vivo Dosing of TRPV1 Antagonist 3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with TRPV1 Antagonist 3 in in vivo studies. Our aim is to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TRPV1 antagonists?
Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly found in sensory neurons.[1][2][3] It acts as a polymodal nocisensor, activated by various stimuli including heat (>42°C), acidic conditions (protons), and chemical ligands like capsaicin, the pungent component in chili peppers.[4][5] Activation of TRPV1 leads to an influx of calcium and sodium ions, causing depolarization of sensory neurons and the transmission of pain signals. TRPV1 antagonists function by binding to the TRPV1 receptor and inhibiting its activation, thereby blocking the downstream signaling cascade that leads to pain perception. This blockade can be competitive or non-competitive.
Q2: What are the most common off-target or side effects observed with TRPV1 antagonists in in vivo studies?
The most significant and widely reported side effect of TRPV1 antagonists is a change in core body temperature. This typically manifests as hyperthermia (an increase in body temperature), which has been observed in numerous animal models and human clinical trials. In some cases, paradoxically, hypothermia (a decrease in body temperature) has also been reported with certain TRPV1 antagonists. These thermoregulatory effects are considered "on-target" side effects, meaning they are mediated through the TRPV1 receptor itself.
Q3: Why do some TRPV1 antagonists cause hyperthermia while others cause hypothermia?
The differential effects on body temperature are linked to how an antagonist interacts with the different activation modes of the TRPV1 channel (heat, proton, and capsaicin).
-
Hyperthermia: Is often associated with antagonists that potently block the proton (acid-sensing) activation of TRPV1. It is thought that there is a tonic activation of TRPV1 by endogenous protons, and blocking this tonic signal leads to an increase in body temperature.
-
Hypothermia: Some antagonists that potentiate proton-induced TRPV1 activation while blocking capsaicin-induced activation have been shown to cause hypothermia.
The specific chemical structure of the antagonist determines its profile of activity against these different activation modes.
Troubleshooting Guide
Issue 1: Unexpected Hyperthermia Observed with this compound
Possible Cause & Solution:
-
On-Target Side Effect: As mentioned, hyperthermia is a known on-target effect of many TRPV1 antagonists.
-
Recommendation: Conduct a dose-response study to identify the minimal effective dose for analgesia with the lowest possible impact on body temperature. Monitor body temperature continuously using telemetry if possible.
-
-
Species-Specific Responses: The hyperthermic effect can vary between species. For example, capsazepine induces hyperthermia in guinea pigs but not in rats.
-
Recommendation: Carefully review literature for the specific animal model being used. If data is unavailable, a thorough dose-finding study is critical.
-
-
Environmental Temperature: The ambient temperature of the animal facility can influence the magnitude of the hyperthermic response.
-
Recommendation: Maintain a consistent and controlled ambient temperature throughout the study and across all experimental groups.
-
Issue 2: Lack of Efficacy or Inconsistent Analgesic Effect
Possible Cause & Solution:
-
Suboptimal Dosage: The administered dose may be too low to achieve sufficient receptor occupancy and therapeutic effect.
-
Recommendation: Perform a dose-escalation study to determine the effective dose range for this compound in your specific pain model.
-
-
Poor Bioavailability/Pharmacokinetics: The antagonist may have poor absorption, rapid metabolism, or rapid clearance, leading to insufficient exposure at the target site.
-
Recommendation: Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and target tissues over time. The formulation and route of administration may need to be optimized.
-
-
Model-Specific Efficacy: The role of TRPV1 can vary significantly between different pain models (e.g., inflammatory vs. neuropathic pain).
-
Recommendation: Ensure that the chosen animal model is appropriate for evaluating a TRPV1 antagonist. Preclinical studies show TRPV1 antagonists are effective at blocking thermal hypersensitivity in various models.
-
Issue 3: Unexpected Hypothermia Observed
Possible Cause & Solution:
-
Compound-Specific Profile: this compound may belong to a class of antagonists that potentiate the proton-activation mode of TRPV1, leading to hypothermia.
-
Recommendation: In vitro characterization of this compound's effect on proton-gated TRPV1 activation can provide mechanistic insight. In vivo, carefully monitor the dose-dependency and time course of the hypothermic effect.
-
Data Summary Tables
Table 1: In Vivo Effects of Selected TRPV1 Antagonists
| Antagonist | Species | Dose and Route | Primary Effect on Body Temperature | Reference |
| AMG 517 | Rat, Mouse | 250 ng/kg, i.p. | Hyperthermia | |
| Capsazepine | Guinea Pig | Not Specified | Hyperthermia | |
| Capsazepine | Rat | 2 mg/kg | No thermal effect | |
| SB366791 | Rat | 500 µg/kg, i.p. | Inhibition of capsaicin-induced hypothermia | |
| A-1165901 | Mouse, Rat | 10 mg/kg, i.p. | Hypothermia | |
| AMG7905 | Mouse, Rat | 10 mg/kg, i.p. | Hypothermia |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study for a Novel TRPV1 Antagonist
-
Animal Model: Select a validated animal model of pain (e.g., Complete Freund's Adjuvant model of inflammatory pain or Chronic Constriction Injury model of neuropathic pain).
-
Acclimatization: Allow animals to acclimate to the housing and testing environment for a sufficient period (e.g., 7 days).
-
Baseline Measurements: Measure baseline pain responses (e.g., thermal withdrawal latency, mechanical withdrawal threshold) and core body temperature for all animals before drug administration.
-
Drug Preparation and Administration: Prepare this compound in a suitable vehicle. Administer the antagonist via the intended route (e.g., oral gavage, intraperitoneal injection). Include a vehicle-only control group.
-
Dose Groups: Assign animals to different dose groups (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control group.
-
Post-Dosing Measurements: At predetermined time points after administration (e.g., 1, 2, 4, 6, 24 hours), repeat the pain and body temperature measurements.
-
Data Analysis: Analyze the data to determine the dose-dependent effects on pain behavior and body temperature. Calculate the ED50 for the analgesic effect and identify the dose at which significant thermoregulatory effects occur.
Visualizations
Caption: Simplified TRPV1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo dose optimization of this compound.
References
- 1. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 2. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 5. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Compound 7q
Technical Support Center: Compound 7q
This guide provides troubleshooting advice and answers to frequently asked questions regarding the potential off-target effects of Compound 7q, a selective inhibitor of Kinase X. The information herein is designed to help researchers identify and mitigate issues arising from unintended molecular interactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of Compound 7q?
A1: Compound 7q is a potent and selective ATP-competitive inhibitor of Kinase X. However, like many kinase inhibitors, it can exhibit activity against other kinases, particularly those with structurally similar ATP-binding pockets. The primary known off-targets are Kinase Y and, to a lesser extent, Kinase Z. Below is a summary of its inhibitory activity.
Table 1: Kinase Selectivity Profile of Compound 7q
| Target | IC50 (nM) | Description |
|---|---|---|
| Kinase X (On-Target) | 5 | Primary therapeutic target. |
| Kinase Y (Off-Target) | 85 | Significant inhibition at concentrations >50 nM. |
| Kinase Z (Off-Target) | 450 | Inhibition observed only at high micromolar concentrations. |
| Panel of 250 other kinases | >10,000 | Generally considered inactive. |
Q2: My cells are showing a phenotype inconsistent with Kinase X inhibition. Could this be an off-target effect?
A2: Yes, an unexpected phenotype is a common indicator of an off-target effect. The most likely cause is the inhibition of Kinase Y, which becomes relevant at concentrations of Compound 7q above 50 nM. We recommend performing a dose-response experiment and comparing the concentration required for your observed phenotype with the IC50 values in Table 1.
Q3: What are the known downstream signaling pathways affected by the off-target activity of Compound 7q?
A3: Inhibition of the primary off-target, Kinase Y, has been shown to disrupt the ABC signaling cascade, which is independent of the Kinase X pathway. This can lead to unintended changes in gene expression related to cellular stress and apoptosis.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed at Higher Concentrations
You are observing significant cell death at concentrations intended to fully inhibit Kinase X (e.g., 100-200 nM), which is not expected from Kinase X inhibition alone.
-
Possible Cause: The observed cytotoxicity is likely due to the inhibition of Kinase Y, which is involved in a pro-survival signaling pathway.
-
Troubleshooting Steps:
-
Confirm with a Rescue Experiment: If possible, introduce a constitutively active mutant of Kinase Y into your cells and see if it rescues the cytotoxic phenotype caused by Compound 7q.
-
Use a Structurally Unrelated Inhibitor: Treat cells with a different, structurally distinct Kinase X inhibitor. If the cytotoxicity is not observed, it strongly suggests the effect is specific to Compound 7q's chemical scaffold (i.e., an off-target effect).
-
Lower the Concentration: Determine the lowest effective concentration of Compound 7q that gives you the desired on-target effect while minimizing the cytotoxic off-target effect.
-
Table 2: Troubleshooting Unexpected Phenotypes
| Observed Issue | Probable Off-Target | Recommended Action | Key Assay |
|---|---|---|---|
| High cytotoxicity | Kinase Y | Use a more selective, structurally different Kinase X inhibitor for comparison. | Cell Viability Assay |
| Altered cell morphology | Kinase Y or Z | Perform Western blot for downstream markers of both Kinase Y and Z pathways. | Western Blot |
| No effect on target | Compound degradation | Verify compound integrity and activity using an in vitro kinase assay. | Kinase Inhibition Assay |
Issue 2: Western Blot shows inconsistent phosphorylation of a downstream marker.
Your Western blot results for the phosphorylation of Substrate A (the direct substrate of Kinase X) are not correlating well with the dose of Compound 7q.
-
Possible Cause: This could be due to complex cross-talk between the Kinase X and Kinase Y pathways or an issue with the experimental setup.
-
Troubleshooting Workflow: Follow the experimental workflow below to systematically diagnose the issue.
Technical Support Center: Mitigating Hyperthermia as a Side Effect of TRPV1 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of hyperthermia associated with TRPV1 antagonists during experimental research.
Frequently Asked Questions (FAQs)
Q1: Why do many TRPV1 antagonists cause hyperthermia?
A1: Hyperthermia is an on-target side effect of many TRPV1 antagonists. The transient receptor potential vanilloid-1 (TRPV1) channel is a polymodal nociceptor involved in pain and temperature sensation.[1][2] These channels are tonically active at physiological temperatures and pH, contributing to the maintenance of normal body temperature. By blocking these channels, antagonists disrupt this baseline activity, leading to an increase in core body temperature.[3] This effect is not typically associated with a specific chemical class of antagonists but rather with the mechanism of action.
Q2: What is the underlying physiological mechanism of TRPV1 antagonist-induced hyperthermia?
A2: The hyperthermia results from the blockade of TRPV1 channels that are tonically activated by protons (low pH) and heat. This blockade is thought to occur primarily in the abdominal area, possibly within skeletal muscles. The disruption of this tonic activation leads to disinhibition of cold defense pathways, resulting in increased heat production (thermogenesis) and reduced heat loss (vasoconstriction). In humans, it is suggested that TRPV1 acts as a thermosensor, and its blockade affects both pH and thermal signaling in thermoregulation.
Q3: Is the hyperthermic effect of TRPV1 antagonists reversible?
A3: Yes, the hyperthermia induced by TRPV1 antagonists is generally reversible. However, the duration and magnitude of the temperature increase can vary depending on the specific compound, its dose, and the species being studied. In preclinical species, tolerance to the hyperthermic effect has been observed with repeated dosing, but this has not been consistently replicated in humans.
Q4: Are there any strategies to mitigate or avoid this hyperthermic side effect?
A4: Yes, several strategies are being explored to develop TRPV1 antagonists with a reduced hyperthermic liability:
-
Mode-Selective Antagonism: Developing antagonists that selectively block the capsaicin and heat activation of TRPV1 while having minimal effect on proton-induced activation is a primary strategy. For example, the mode-selective blocker NEO6860 did not cause an increase in body temperature in human trials.
-
Peripherally Restricted Antagonists: Designing antagonists that do not cross the blood-brain barrier can limit their effects to the peripheral nervous system, potentially avoiding centrally mediated thermoregulatory side effects.
-
Combination Therapy: Co-administration of a TRPV1 antagonist with other drugs, such as the α2-adrenoceptor agonist lofexidine, has been proposed to create a thermally neutral analgesic effect.
-
Dual-Target Antagonists: Developing compounds that act on multiple pain-related targets, such as dual TRPA1 and TRPV1 antagonists, may offer a better therapeutic window with an improved side-effect profile.
Troubleshooting Guides
Issue 1: Unexpectedly high or prolonged hyperthermia observed in animal models.
Possible Cause 1: Dose is too high.
-
Troubleshooting Step: Review the literature for established dose-response curves for your specific TRPV1 antagonist in the chosen animal model. If unavailable, perform a dose-ranging study to identify the minimal effective dose for analgesia with the lowest possible hyperthermic effect.
Possible Cause 2: Environmental temperature is not properly controlled.
-
Troubleshooting Step: Ensure that animals are housed in a thermoneutral environment. Fluctuations in ambient temperature can exacerbate the hyperthermic response to TRPV1 antagonists.
Possible Cause 3: Species-specific differences.
-
Troubleshooting Step: Be aware that the magnitude of the hyperthermic response can vary significantly between species (e.g., rats, mice, guinea pigs). Consult literature specific to your animal model. If data is scarce, consider a pilot study to characterize the thermoregulatory effects.
Issue 2: Inconsistent or highly variable hyperthermic responses between individual animals.
Possible Cause 1: Genetic variability.
-
Troubleshooting Step: Genetic polymorphisms in the TRPV1 gene may contribute to inter-individual differences in the response to antagonists. If using outbred animal stocks, consider switching to an inbred strain to reduce genetic variability.
Possible Cause 2: Stress-induced hyperthermia.
-
Troubleshooting Step: Handling and injection procedures can induce stress, leading to a transient increase in body temperature that can confound the drug-induced effect. Acclimatize animals to the experimental procedures and environment to minimize stress. Measure baseline body temperature before drug administration to ensure it is stable.
Issue 3: Difficulty in separating the analgesic effects from the hyperthermic side effects.
Possible Cause: Overlapping dose-response.
-
Troubleshooting Step:
-
Time-Course Analysis: Carefully map the time course of both the analgesic effect and the hyperthermic response. It is possible that the peak analgesic effect occurs at a different time point than the peak hyperthermia, allowing for a therapeutic window.
-
Mode-Selective Antagonist: If available, switch to a mode-selective TRPV1 antagonist that has been shown to have a reduced hyperthermic liability.
-
Combination Therapy: Consider a combination therapy approach, as mentioned in the FAQs, to counteract the hyperthermic effect while maintaining analgesia.
-
Quantitative Data Summary
Table 1: Hyperthermic Effects of Various TRPV1 Antagonists in Preclinical Models.
| Compound | Species | Dose and Route | Maximum Temperature Increase (°C) |
| AMG 517 | Human | Oral | > 2.0 |
| AMG0347 | Mouse | 500 µg/kg, i.p. | ~1.5 |
| AMG 517 | Rat | 100 µg/kg, i.v. | ~1.2 |
| Capsazepine | Guinea Pig | 25 mg/kg, i.v. | ~1.0 |
Data compiled from publicly available research.
Experimental Protocols
Protocol 1: Monitoring Core Body Temperature in Rodents
-
Animal Preparation: Acclimatize animals to the housing and experimental conditions for at least 7 days. For continuous monitoring, surgically implant a telemetric temperature probe into the abdominal cavity under anesthesia. Allow for a minimum of one week of post-operative recovery.
-
Baseline Measurement: On the day of the experiment, record the baseline core body temperature for at least one hour before drug administration to ensure a stable baseline.
-
Drug Administration: Administer the TRPV1 antagonist or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Data Collection: Continuously record core body temperature using the telemetric system for several hours post-administration. The exact duration will depend on the pharmacokinetic profile of the compound.
-
Data Analysis: Calculate the change in body temperature from the pre-dose baseline for each animal. Data can be presented as a time-course graph, and the maximum temperature increase (ΔTmax) and the area under the curve (AUC) can be calculated for statistical analysis.
Protocol 2: Assessing Mode-Selectivity of a TRPV1 Antagonist (In Vitro)
-
Cell Culture: Use a stable cell line expressing the recombinant TRPV1 channel of the species of interest (e.g., HEK293-hTRPV1).
-
Calcium Imaging Assay:
-
Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Pre-incubate the cells with varying concentrations of the test TRPV1 antagonist or vehicle.
-
Stimulate the cells with specific TRPV1 activators for each mode:
-
Capsaicin Mode: Add a known concentration of capsaicin.
-
Proton Mode: Lower the extracellular pH to ~5.5.
-
Heat Mode: Rapidly increase the temperature of the medium to >42°C.
-
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity.
-
-
Data Analysis: For each activation mode, calculate the IC50 value of the antagonist. A compound is considered mode-selective if it shows significantly different potencies for inhibiting the different modes of activation. For example, a desirable profile would be a low IC50 for capsaicin-induced activation and a very high or no measurable IC50 for proton-induced activation.
Visualizations
Caption: Proposed pathway for TRPV1 antagonist-induced hyperthermia.
Caption: Workflow for in vivo hyperthermia assessment.
Caption: Key strategies to mitigate hyperthermia from TRPV1 antagonists.
References
Stability and proper storage conditions for TRPV1 antagonist 3
This technical support center provides essential information and guidance for researchers and scientists using TRPV1 antagonist 3 in their experiments. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the stability and proper handling of this compound, leading to reliable and reproducible results.
Properties and Storage
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for the compound in both solid and solvent forms.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Keep desiccated.[1][2] |
| 4°C | 2 years | For shorter-term storage.[1][2] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Aliquot for short-term use. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of this compound.
1. How should I prepare stock solutions of this compound?
It is recommended to prepare high-concentration stock solutions in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at concentrations of ≥ 100 mg/mL (255.41 mM). For cellular assays, preparing a concentrated stock (e.g., 10 mM) allows for minimal solvent addition to your experimental media, reducing the risk of solvent-induced cytotoxicity.
2. How stable is this compound in aqueous or cell culture media?
3. What are the signs of compound degradation or instability?
A primary indicator of instability is a decrease in the compound's biological activity over time, such as a reduced effect on the TRPV1 pathway. Visual signs can include changes in the color of the solution or the appearance of precipitate. If you suspect degradation, it is advisable to use a fresh aliquot of the stock solution or newly prepared compound.
4. Can I repeatedly freeze and thaw my stock solution?
To maintain the integrity of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice helps to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
5. What is the aqueous solubility of this compound?
This compound has an aqueous solubility of 26 μg/mL at pH 7.4. For experiments requiring aqueous buffers, it is important to consider this solubility limit to avoid precipitation.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected biological activity | 1. Compound Degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate Concentration: Errors in weighing the compound or in serial dilutions. 3. Compound Precipitation: The compound may have precipitated out of the working solution, especially in aqueous media. | 1. Use a fresh aliquot of your stock solution or prepare a new stock solution. Ensure storage at -80°C for long-term stability. 2. Re-weigh the compound and carefully prepare new stock and working solutions. 3. Visually inspect your working solutions for any precipitate. If precipitation is observed, consider adjusting the final concentration to be within the solubility limits or using a different solvent system if compatible with your assay. |
| High cellular toxicity observed at effective concentrations | 1. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 2. Off-target Effects: The antagonist may be affecting other essential cellular pathways. | 1. Ensure the final concentration of the solvent in your cell culture is low (typically <0.5% for DMSO). Prepare a vehicle control with the same solvent concentration to assess its effect on the cells. 2. Perform a dose-response experiment to determine the lowest effective concentration of the antagonist. Consider testing the antagonist's selectivity against other related targets if possible. |
| Compound precipitates in cell culture media | 1. Low Aqueous Solubility: The concentration used exceeds the compound's solubility in the aqueous media. 2. Interaction with Media Components: The compound may interact with components in the media, such as serum proteins, leading to precipitation. | 1. Lower the final concentration of the antagonist in your experiment. The aqueous solubility at pH 7.4 is 26 μg/mL. 2. Prepare the final working solution immediately before adding it to the cells. You can also try reducing the serum concentration in your media if your experimental design allows. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing stock and working solutions of this compound for in vitro cellular assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance and pipettes
Procedure:
-
Prepare 10 mM Stock Solution:
-
Weigh out the required amount of this compound powder (Molecular Weight: 391.53 g/mol ). For 1 mL of a 10 mM stock solution, weigh 3.915 mg.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Vortex or sonicate at room temperature until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture media or appropriate assay buffer to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in your assay is below 0.5%.
-
Use the working solutions immediately after preparation.
-
Visualizations
Signaling Pathway
Caption: Simplified TRPV1 signaling pathway and the inhibitory action of Antagonist 3.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for common issues with this compound.
References
Technical Support Center: Troubleshooting Variability in TRPV1 Antagonist Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing variability in experimental results involving Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing different levels of antagonist efficacy between species?
A1: Significant species-dependent differences in TRPV1 channel pharmacology are a primary source of variability. For instance, the antagonist capsazepine is effective in reversing inflammatory and neuropathic pain hypersensitivity in guinea pigs but is largely ineffective in rodent models.[1][2] These discrepancies can be attributed to differences in the antagonist binding sites on the TRPV1 receptor across species.[2] When selecting a model organism, it is crucial to consider the known pharmacological profile of the antagonist in that species.
Q2: My TRPV1 antagonist shows variable potency against different activating stimuli (e.g., capsaicin, heat, low pH). Is this expected?
A2: Yes, this is a known phenomenon. TRPV1 is a multimodal ion channel, and antagonists can exhibit differential potency against its various activation modes.[3][4] "Classical" antagonists tend to block heat, proton, and vanilloid (e.g., capsaicin) activation with similar potency. However, many newer antagonists are "modality-selective," meaning they may potently block one form of activation while having little effect on others. This differential activity is a key area of investigation for developing antagonists that retain analgesic properties without side effects like hyperthermia.
Q3: I am seeing an unexpected increase in body temperature (hyperthermia) in my in vivo experiments. What is the cause?
A3: Hyperthermia is a well-documented on-target side effect of many TRPV1 antagonists. Inhibition of TRPV1 channels, particularly their activation by protons (low pH), is strongly correlated with inducing a hyperthermic response. This effect is thought to occur through actions on TRPV1 channels outside the central nervous system, likely on sensory nerves in the abdomen. Conversely, some antagonists that potentiate proton-induced TRPV1 activation have been shown to cause hypothermia.
Q4: My antagonist appears to have off-target effects. How can I confirm this?
A4: Off-target activity is a common challenge. The prototypical antagonist, capsazepine, is known to interact with other receptors, including nicotinic acetylcholine receptors, voltage-gated calcium channels, and TRPM8. To investigate potential off-target effects, consider the following:
-
Selectivity Profiling: Test your antagonist against a panel of other relevant receptors and ion channels.
-
Use of Multiple Antagonists: Compare the effects of structurally distinct TRPV1 antagonists. Consistent results across different chemical classes increase confidence in an on-target effect.
-
TRPV1 Knockout/Knockdown Models: The most definitive way to confirm an on-target effect is to test the antagonist in TRPV1 knockout or knockdown animals. The effect should be absent in these models.
Q5: The potency of my antagonist changes with repeated applications or in my disease model. Why?
A5: This can be due to several factors:
-
TRPV1 Upregulation and Sensitization: In many chronic pain and inflammatory conditions, the expression and sensitivity of TRPV1 channels are increased. This "gain-of-function" can alter the apparent potency of an antagonist. Inflammatory mediators like nerve growth factor (NGF), bradykinin, and prostaglandins can sensitize TRPV1, lowering its activation threshold.
-
Antagonist-Induced Upregulation: Paradoxically, prolonged treatment with a TRPV1 antagonist can lead to an increase in the number of TRPV1 receptors on the cell surface, potentially exacerbating agonist-induced responses upon antagonist withdrawal.
-
Receptor Desensitization: Repeated or prolonged application of a TRPV1 agonist (like capsaicin) leads to receptor desensitization, a state where the channel becomes unresponsive. If your experimental design involves repeated agonist stimulation, you may be observing the effects of desensitization rather than direct antagonism.
Troubleshooting Guides
In Vitro Assay Variability (e.g., Calcium Imaging, Patch-Clamp)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50/EC50 values | Cell line instability or high passage number leading to altered TRPV1 expression. | Use low-passage cells and regularly verify TRPV1 expression levels (e.g., via qPCR or Western blot). |
| Variability in reagent concentration or stability. | Prepare fresh solutions of agonists and antagonists for each experiment. Verify the stability of compounds under experimental conditions. | |
| Desensitization of TRPV1 upon repeated agonist application. | Increase the washout period between agonist applications. Use a single, maximal agonist concentration at the end of the experiment to assess the remaining responsive channel population. | |
| Low signal-to-noise ratio in calcium imaging | Low TRPV1 expression in the cell line. | Use a cell line with stable, high-level expression of TRPV1. |
| Suboptimal dye loading or phototoxicity. | Optimize the concentration and incubation time of the calcium indicator dye. Minimize exposure to excitation light. | |
| Variable currents in patch-clamp recordings | Washout of essential intracellular modulators (e.g., PIP2, ATP) in whole-cell configuration. | Use the perforated patch-clamp technique to preserve the intracellular environment. |
| Large series resistance leading to voltage-clamp errors, especially with large TRPV1 currents. | Monitor and compensate for series resistance throughout the experiment. Use cells with moderate current expression if possible. |
In Vivo Model Variability (e.g., Pain Behavior, Thermoregulation)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Lack of efficacy in a pain model | Species-specific differences in antagonist pharmacology. | Verify the antagonist's efficacy in the chosen species from literature or preliminary studies. Consider using a different species if necessary. |
| Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism) of the antagonist. | Perform pharmacokinetic studies to ensure adequate exposure at the target site. Adjust dosing regimen or route of administration accordingly. | |
| Upregulation or sensitization of TRPV1 in the specific disease model, requiring higher antagonist concentrations. | Conduct dose-response studies in the disease model to determine the optimal effective dose. | |
| Unexpected hyperthermia or hypothermia | On-target effect related to the antagonist's profile against different activation modes (especially proton activation). | Characterize the antagonist's potency against heat, proton, and capsaicin activation in vitro. This can help predict the thermoregulatory effects. |
| Variability in behavioral responses | Genetic variability within the animal strain. | Use a well-characterized, isogenic animal strain to minimize genetic variation. |
| Stress or habituation of the animals to the testing procedure. | Acclimate animals to the experimental setup and handling. Randomize treatment groups and use blinded observers for behavioral scoring. |
Data Summary Tables
Table 1: Comparative Potency of Select TRPV1 Antagonists Against Different Activation Modes
| Antagonist | Species | Blockade of Capsaicin Activation (IC50) | Blockade of Proton (pH 5.0) Activation (IC50) | Blockade of Heat (45°C) Activation (IC50) | Reference |
| Capsazepine | Rat | ~0.5 µM | Ineffective | ~0.8 µM | |
| Capsazepine | Guinea Pig | Potent | Potent | Potent | |
| AMG-9810 | Rat | 1 nM | 3 nM | 6 nM | |
| A-425619 | Rat | 5 nM | 14 nM | 12 nM | |
| BCTC | Rat | 6 nM | 41 nM | 35 nM |
Note: IC50 values are approximate and can vary based on experimental conditions.
Table 2: Thermoregulatory Effects of TRPV1 Antagonists
| Antagonist | Species | Primary Effect on Body Temperature | Correlation with Proton-Mode Blockade | Reference |
| AMG 517 | Human, Rodents | Hyperthermia | Potent Blocker | |
| A-1165901 | Rodents | Hypothermia | Potentiates Proton Activation | |
| AMG7905 | Rodents | Hypothermia | Potentiates Proton Activation | |
| NEO6860 | Human | No Effect | Mode-Selective (Spares Proton/Heat) |
Methodologies and Visualizations
Standard Protocol: In Vitro Calcium Imaging Assay
-
Cell Culture: Plate HEK-293 or CHO cells stably expressing human or rodent TRPV1 onto 96-well black-walled, clear-bottom plates. Grow to 80-90% confluency.
-
Dye Loading: Wash cells with an assay buffer (e.g., HBSS with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.
-
Compound Incubation: Wash away excess dye. Add varying concentrations of the TRPV1 antagonist to the wells and incubate for 15-30 minutes at room temperature.
-
Signal Measurement: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence for 10-20 seconds.
-
Agonist Addition: Add a pre-determined concentration of a TRPV1 agonist (e.g., capsaicin, EC80 concentration) to all wells simultaneously.
-
Data Acquisition: Continue recording fluorescence for 2-5 minutes to capture the peak calcium influx and subsequent signal decay.
-
Data Analysis: Calculate the peak fluorescence response minus the baseline for each well. Plot the percentage inhibition of the agonist response against the antagonist concentration to determine the IC50 value.
Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for TRPV1 Antagonist Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to test TRPV1 antagonists.
Frequently Asked Questions (FAQs)
Q1: Why do many TRPV1 antagonists cause hyperthermia as a side effect?
A1: Hyperthermia is a common on-target side effect of many TRPV1 antagonists.[1][2] The transient receptor potential vanilloid-1 (TRPV1) channel is a polymodal channel that can be activated by heat, protons (acidic conditions), and chemical ligands like capsaicin.[1][2][3] Research suggests that the hyperthermic effect is primarily linked to the antagonist's ability to block the proton activation mode of TRPV1. By blocking the tonic activation of TRPV1 by endogenous acidic conditions, these antagonists can disrupt normal thermoregulation, leading to an increase in core body temperature. The blockade of the heat activation mode appears to have minimal contribution to this effect.
Q2: Are there species-specific differences in the response to TRPV1 antagonists?
A2: Yes, significant species-specific differences exist in the response to TRPV1 antagonists. For example, the antagonist capsazepine is effective in reversing inflammatory and neuropathic pain in guinea pigs but is largely ineffective in rodent models. These differences can be attributed to variations in the binding sites and overall structure of the TRPV1 receptor across species. This highlights the importance of selecting the appropriate animal model and carefully interpreting cross-species data.
Q3: What are the key considerations when choosing an animal model for TRPV1 antagonist testing?
A3: The choice of animal model should be guided by the specific research question. Key considerations include:
-
Species: As mentioned, species-specific differences in TRPV1 pharmacology are significant. The choice between rats, mice, guinea pigs, or larger animals should be justified based on the antagonist's known profile and the translational relevance to humans.
-
Pain Model: The type of pain being investigated (e.g., inflammatory, neuropathic, thermal) will determine the most appropriate model (e.g., Complete Freund's Adjuvant-induced inflammation, chronic constriction injury, hot plate test).
-
Endpoint Measurement: The primary endpoints (e.g., thermal withdrawal latency, mechanical threshold, core body temperature) should be sensitive, reproducible, and relevant to the clinical indication.
Q4: How can the hyperthermic effect of TRPV1 antagonists be mitigated in preclinical studies?
A4: Several strategies can be employed to mitigate hyperthermia:
-
Dose Selection: Using the lowest effective dose of the antagonist can sometimes minimize the hyperthermic response while retaining analgesic effects.
-
Compound Selection: Prioritizing antagonists that are potent blockers of the capsaicin-mediated activation but have weaker effects on the proton-activation mode may lead to a better therapeutic window with reduced hyperthermia.
-
Co-administration of Antipyretics: In some cases, co-administration of an antipyretic agent may counteract the hyperthermic effect, although this can complicate the interpretation of the antagonist's primary mechanism.
-
Peripheral Restriction: Developing antagonists with limited ability to cross the blood-brain barrier was explored as a strategy, but studies have shown that the hyperthermic effect can still occur, suggesting a peripheral site of action for this side effect.
Troubleshooting Guides
Hyperthermia Monitoring
Problem: Inconsistent or unreliable core body temperature measurements.
Possible Causes & Solutions:
| Cause | Solution |
| Stress-induced hyperthermia from handling | Allow for a sufficient acclimation period before taking measurements. For repeated measurements, consider using telemetry implants to minimize handling stress. Rectal probe measurements can cause a rapid, transient increase in body temperature. |
| Improper probe insertion depth (rectal probe) | Ensure consistent and appropriate insertion depth of the rectal probe. For mice, an insertion depth of >2 cm is generally considered to reflect core body temperature. |
| Variability in environmental temperature | House animals in a temperature-controlled environment and ensure the testing room temperature is stable and recorded. |
| Circadian rhythm effects | Conduct experiments at the same time of day to minimize variations due to the animal's natural circadian rhythm of body temperature. |
Analgesia Testing: Hot Plate Test
Problem: High variability in hot plate latency times.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent plate temperature | Calibrate the hot plate apparatus regularly to ensure a stable and accurate surface temperature. |
| Observer bias | The experimenter should be blinded to the treatment groups. Clearly define the behavioral endpoints (e.g., paw licking, jumping) and apply them consistently. |
| Learned behavior | Avoid repeated testing on the same animal within a short period to prevent learned responses. If multiple time points are necessary, ensure adequate recovery time between tests. |
| Animal activity and stress | Allow animals to acclimate to the testing room and the apparatus before starting the experiment. Handle animals gently to minimize stress. |
Analgesia Testing: Von Frey Test
Problem: Difficulty in obtaining a reliable paw withdrawal threshold.
Possible Causes & Solutions:
| Cause | Solution |
| Improper filament application | Apply the von Frey filament perpendicular to the plantar surface of the paw with enough force to cause a slight bend. Avoid touching the sides of the paw or causing a stroking motion. |
| Animal movement | Ensure the animal is calm and not actively exploring the enclosure during testing. Allow for an extended acclimation period if necessary. |
| Testing on an inappropriate surface | The test should be conducted on an elevated mesh platform that allows access to the plantar surface of the paws. |
| Incorrect starting filament or testing paradigm | Use an appropriate starting filament based on the expected sensitivity of the animal model. The up-down method is a common and reliable paradigm for determining the 50% withdrawal threshold. |
| Experimenter variability | Consistent application technique is crucial. It is recommended that a single, well-trained experimenter performs the von Frey testing for a given study to minimize inter-individual variability. |
Data Presentation
Table 1: In Vitro Potency of Select TRPV1 Antagonists
| Compound | Species | Capsaicin-induced Activation IC50 (nM) | Proton-induced Activation IC50 (nM) | Heat-induced Activation IC50 (nM) | Reference |
| AMG 517 | Human | 0.76 | 0.62 | 1.3 | |
| SB366791 | Rat | 5.7 | - | - | |
| BCTC | Rat | 35 | 6.0 | - | |
| AMG-9810 | Human | 24.5 | - | - | |
| SAF312 | Human | 12 | 5 | - | |
| Compound 7 | Human | 411 | - | - | |
| Compound 15d | Human | 33 | - | - | |
| Note: "-" indicates data not available in the cited sources. |
Table 2: Hyperthermic Effects of TRPV1 Antagonists in Animal Models
| Compound | Species | Dose | Route of Administration | Maximum Temperature Increase (°C) | Reference |
| AMG 517 | Rat | 30 mg/kg | p.o. | ~1.5 | |
| AMG0347 | Rat | 50 µg/kg | i.v. | ~1.2 | |
| A-425619 | Rat | - | - | Hyperthermia observed | |
| JYL1421 | Rat | - | - | Hypothermia observed | |
| Note: "-" indicates data not available in the cited sources. The magnitude of hyperthermia can be influenced by the baseline temperature and experimental conditions. |
Experimental Protocols
Hot Plate Test Protocol
-
Apparatus: A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature. A transparent cylinder is used to confine the animal to the heated surface.
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Procedure: a. Set the hot plate temperature to a constant, noxious level, typically between 52-55°C. b. Gently place the animal (mouse or rat) onto the heated surface and start a timer immediately. c. Observe the animal for nocifensive behaviors, which include paw licking, paw shaking, or jumping. d. Stop the timer at the first sign of a defined nocifensive response. This is the latency time. e. To prevent tissue damage, a cut-off time (e.g., 30 or 45 seconds) should be established. If the animal does not respond by the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
Data Analysis: The latency to respond is the primary endpoint. An increase in latency time after drug administration compared to baseline or a vehicle control group indicates an analgesic effect.
Core Body Temperature Measurement Protocol (Rectal Probe)
-
Apparatus: A digital thermometer with a flexible rectal probe suitable for rodents.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes.
-
Procedure: a. Gently restrain the animal. For mice, this can be done by scruffing the neck and securing the tail. For rats, gentle but firm restraint of the torso is typically sufficient. b. Lubricate the rectal probe with a small amount of petroleum jelly or saline. c. Gently insert the probe into the rectum to a consistent depth (e.g., 2-2.5 cm for rats, >2 cm for mice) to ensure measurement of core body temperature. d. Hold the probe in place until the temperature reading stabilizes. e. Record the temperature and gently remove the probe.
-
Considerations: Be aware that the stress of handling and probe insertion can cause a transient increase in body temperature. For longitudinal studies requiring frequent measurements, consider using implantable telemetry devices to obtain more accurate and stress-free readings.
Visualizations
Caption: TRPV1 channel activation by various stimuli and its blockade by antagonists.
Caption: General workflow for assessing the analgesic effects of TRPV1 antagonists.
Caption: Logical relationship between TRPV1 antagonist modality and physiological effects.
References
Validation & Comparative
A Comparative Guide to TRPV1 Antagonist 3 and Capsazepine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent TRPV1 antagonists: the highly potent, investigational compound "TRPV1 antagonist 3" (also known as Compound 7q) and the classical antagonist, capsazepine. The data presented is intended to inform preclinical research and drug development decisions by offering a clear, evidence-based overview of their relative performance.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy data for this compound and capsazepine, facilitating a direct comparison of their potency and effectiveness in relevant preclinical models.
Table 1: In Vitro Potency of TRPV1 Antagonists
| Antagonist | IC50 (Capsaicin-induced TRPV1 activation) | Mechanism of Action |
| This compound | 2.66 nM | Potent TRPV1 Antagonist |
| Capsazepine | 562 nM[1][2][3][4] | Competitive TRPV1 Antagonist |
Table 2: In Vivo Efficacy in Preclinical Pain Models
| Antagonist | Animal Model | Pain Modality | Efficacy |
| Potent TRPV1 Antagonist (Compound 8; surrogate for Antagonist 3) | Rat (Complete Freund's Adjuvant - CFA) | Tactile Allodynia | 60% reversal at 30 µmol/kg (oral administration) |
| Capsazepine | Guinea Pig (CFA) | Mechanical Hyperalgesia | Up to 44% reversal at 3-30 mg/kg (subcutaneous) |
| Rat/Mouse (CFA) | Mechanical Hyperalgesia | Ineffective | |
| Guinea Pig (Carrageenan) | Thermal Hyperalgesia | Significant reversal at 30 mg/kg (subcutaneous) | |
| Rat (Carrageenan) | Thermal Hyperalgesia | Ineffective | |
| Guinea Pig (Partial Sciatic Nerve Ligation) | Mechanical Hyperalgesia | Up to 80% reversal at 1-30 mg/kg (subcutaneous) | |
| Rat/Mouse (Partial Sciatic Nerve Ligation) | Mechanical Hyperalgesia | Ineffective |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the experimental context and the underlying biological mechanisms, the following diagrams illustrate the TRPV1 signaling pathway and a typical experimental workflow for evaluating antagonist efficacy.
Caption: TRPV1 Signaling Pathway.
Caption: Experimental Workflow for Antagonist Comparison.
Caption: Competitive Antagonism at the TRPV1 Receptor.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of TRPV1 antagonists.
Intracellular Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration in response to TRPV1 activation and its inhibition by an antagonist.
-
Cell Culture:
-
Dorsal Root Ganglion (DRG) neurons are isolated from rodents, or a cell line (e.g., HEK293) stably expressing the TRPV1 receptor is used.
-
Cells are plated on glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.
-
-
Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester).
-
A stock solution of Fura-2 AM in DMSO is diluted in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration of 2-5 µM.
-
Cells are incubated with the Fura-2 AM solution for 30-60 minutes at 37°C in the dark.
-
After incubation, cells are washed with the buffer to remove extracellular dye and allowed to de-esterify the AM ester for at least 20 minutes.
-
-
Imaging and Data Acquisition:
-
The dish or plate is mounted on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Fura-2 is a ratiometric dye, meaning it is excited at two wavelengths (typically 340 nm and 380 nm), and the emission is collected at ~510 nm.
-
A baseline fluorescence ratio (F340/F380) is recorded.
-
The test antagonist (e.g., this compound or capsazepine) at various concentrations is pre-incubated with the cells.
-
A TRPV1 agonist, typically capsaicin (e.g., 100 nM), is then added to stimulate the receptor.
-
The change in the F340/F380 ratio is recorded over time.
-
-
Data Analysis:
-
The peak fluorescence ratio after agonist application is measured for each concentration of the antagonist.
-
The percentage of inhibition is calculated relative to the response with the agonist alone.
-
An IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPV1 channel in response to activation and inhibition.
-
Cell Preparation:
-
DRG neurons or TRPV1-expressing cells are prepared as for calcium imaging.
-
-
Recording Setup:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution (e.g., containing K-gluconate, KCl, MgCl2, HEPES, EGTA, ATP, and GTP).
-
The micropipette is positioned onto a single cell using a micromanipulator.
-
A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Current Measurement:
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
The baseline current is recorded.
-
The TRPV1 agonist (e.g., capsaicin) is applied to the cell via a perfusion system, and the resulting inward current is recorded.
-
The antagonist is then co-applied with the agonist at various concentrations, and the inhibition of the capsaicin-induced current is measured.
-
-
Data Analysis:
-
The peak current amplitude in the presence of the antagonist is compared to the control current (agonist alone).
-
The percentage of inhibition is calculated for each antagonist concentration.
-
An IC50 value is determined from the concentration-response curve.
-
In Vivo Pain Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model is used to assess the analgesic efficacy of compounds in a state of persistent inflammatory pain.
-
Induction of Inflammation:
-
Complete Freund's Adjuvant (CFA), an emulsion containing heat-killed Mycobacterium tuberculosis, is injected into the plantar surface of one hind paw of a rodent (rat or guinea pig).
-
This induces a localized and persistent inflammation, characterized by thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia/hyperalgesia (pain in response to non-painful or normally painful stimuli).
-
-
Antagonist Administration:
-
The test antagonist (this compound or capsazepine) is administered systemically (e.g., orally or via subcutaneous injection) at various doses.
-
-
Behavioral Testing:
-
Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is applied to the plantar surface of the inflamed paw, and the time taken for the animal to withdraw its paw (paw withdrawal latency) is measured. A longer latency indicates an analgesic effect.
-
Mechanical Allodynia/Hyperalgesia (von Frey Test): Calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the paw. The force at which the animal withdraws its paw is determined. An increase in the withdrawal threshold indicates an analgesic effect.
-
-
Data Analysis:
-
The paw withdrawal latency or threshold is measured before and after antagonist administration.
-
The percentage reversal of hyperalgesia or allodynia is calculated based on the difference between the post-drug response and the baseline (pre-drug) and control (vehicle-treated) responses.
-
Dose-response curves are generated to determine the ED50 (the dose required to produce 50% of the maximal effect).
-
Conclusion
The available data clearly indicate that This compound is a significantly more potent inhibitor of the TRPV1 receptor in vitro compared to capsazepine . While direct in vivo comparative data is limited, the high potency of similar investigational antagonists in preclinical pain models suggests that this compound is likely to exhibit superior in vivo efficacy at lower doses than capsazepine. However, it is important to note the species-dependent effects of capsazepine, which highlight the necessity for careful selection of animal models in preclinical studies. This guide provides the foundational data and methodologies for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these and other TRPV1 antagonists.
References
- 1. The VR1 antagonist capsazepine reverses mechanical hyperalgesia in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential involvement of TRPV1 receptors at the central and peripheral nerves in CFA-induced mechanical and thermal hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]
Comparing Compound 7q with other selective TRPV1 antagonists
To proceed with your request, please provide a more specific identifier for the compound you are interested in, such as:
-
A full chemical name or IUPAC name.
-
A common or code name used in publications.
-
A reference to the specific scientific publication (e.g., journal article, patent) that describes the synthesis and biological evaluation of "Compound 7q".
Once you provide this information, I will be able to gather the necessary data to create the comprehensive comparison guide you have outlined, including quantitative data tables, detailed experimental protocols, and the required Graphviz diagrams.
A Comparative Guide to the Analgesic Properties of TRPV1 Antagonist 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of TRPV1 Antagonist 3, also known as Compound 7q, with other notable TRPV1 antagonists. The information is curated to assist researchers and professionals in drug development in evaluating the potential of this compound as a novel analgesic agent.
Introduction to TRPV1 and its Role in Pain
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a crucial player in the perception of pain.[1] Located primarily on the peripheral terminals of sensory neurons, TRPV1 acts as a molecular integrator for a variety of noxious stimuli, including heat, protons (acidic conditions), and chemical irritants like capsaicin, the pungent compound in chili peppers.[1] Activation of TRPV1 leads to the influx of cations, primarily calcium and sodium, which depolarizes the neuron and initiates the transmission of pain signals to the central nervous system.[1] In chronic pain states, such as those associated with inflammation or nerve injury, the expression and sensitivity of TRPV1 channels are often upregulated, contributing to hyperalgesia (an increased response to a painful stimulus) and allodynia (pain in response to a normally non-painful stimulus). Consequently, blocking the activity of TRPV1 with antagonists represents a promising therapeutic strategy for the management of various pain conditions.
Overview of this compound (Compound 7q)
This compound, chemically identified as (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide (Compound 7q), is a potent and selective antagonist of the TRPV1 receptor.[2][3] Preclinical studies have highlighted its potential as an analgesic with a favorable safety profile, notably its lack of hyperthermic side effects, a common issue with many first-generation TRPV1 antagonists.
Comparative Analysis of TRPV1 Antagonists
To provide a clear perspective on the properties of this compound, this section compares its in vitro activity, in vivo efficacy in preclinical pain models, and pharmacokinetic profile with four other well-characterized TRPV1 antagonists: Capsazepine, BCTC, ABT-102, and JNJ-17203212.
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency of the selected TRPV1 antagonists against different modes of receptor activation. This data is crucial for understanding the mode-selectivity of each compound, which can influence both its efficacy and side-effect profile.
| Compound | Capsaicin IC50 (nM) | Acid (Proton) IC50 (nM) | Heat Activation Inhibition | Species Specificity Noted | Reference(s) |
| This compound (Compound 7q) | 2.66 | Described as "mode-selective" | Described as "mode-selective" | Not specified | |
| Capsazepine | ~7 (human) | Ineffective (rat) | Effective | Yes (rat vs. guinea pig) | |
| BCTC | 35 (rat) | 6.0 (rat) | Not specified | Not specified | |
| ABT-102 | 1-16 | Effective | Effective | Not specified | |
| JNJ-17203212 | ~65 (human), ~102 (rat) | ~16 (human & rat) | Not specified | Yes (human vs. rat) |
Preclinical Analgesic Efficacy
The analgesic effects of these compounds have been evaluated in various animal models of pain, including inflammatory, neuropathic, and visceral pain. The table below presents a summary of their in vivo efficacy.
| Compound | Pain Model | Route of Administration | Effective Dose Range | Key Findings | Reference(s) |
| This compound (Compound 7q) | Not specified in detail | Oral | Not specified | Shows anti-nociceptive effect | |
| Capsazepine | Inflammatory & Neuropathic Pain | Subcutaneous | 3-30 mg/kg (guinea pig) | Effective in guinea pig, but not rat or mouse | |
| BCTC | Inflammatory & Neuropathic Pain | Oral | 3-30 mg/kg (rat) | Reduces thermal and mechanical hyperalgesia | |
| ABT-102 | Inflammatory, Post-operative, Osteoarthritic, Bone Cancer Pain | Not specified | Not specified | Decreased spontaneous and evoked pain behaviors | |
| JNJ-17203212 | Bone Cancer & Visceral Pain | Subcutaneous & Oral | 30 mg/kg (mouse & rat) | Attenuates bone cancer pain and visceral hypersensitivity |
Pharmacokinetic Properties
A favorable pharmacokinetic profile is essential for the clinical success of any drug candidate. This table compares key pharmacokinetic parameters of the selected TRPV1 antagonists.
| Compound | Oral Bioavailability (F%) | CNS Penetration (Brain/Plasma Ratio) | Half-life (t1/2) | Key Findings | Reference(s) |
| This compound (Compound 7q) | 60% (rat) | 1.66 | Not specified | Good oral bioavailability and CNS penetration | |
| Capsazepine | Poor | Not specified | Not specified | Low metabolic stability and poor pharmacokinetics | |
| BCTC | Orally effective | Yes | ~1 hour (rat) | Significant CNS penetration | |
| ABT-102 | Orally effective | Yes | 7-11 hours (human) | Dose- and time-linear pharmacokinetics in humans | |
| JNJ-17203212 | Orally effective | Not specified | Not specified | Antitussive and analgesic activity in vivo |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the analgesic properties of TRPV1 antagonists.
In Vitro Assays
-
Cell-Based Calcium Influx Assays:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human or rat TRPV1 receptor.
-
Method: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The antagonist is pre-incubated with the cells before the addition of a TRPV1 agonist (e.g., capsaicin or acidic buffer).
-
Readout: Changes in intracellular calcium concentration are measured using a fluorometric imaging plate reader (FLIPR). The IC50 value is calculated from the concentration-response curve of the antagonist.
-
In Vivo Pain Models
-
Capsaicin-Induced Thermal Hyperalgesia:
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: A baseline paw withdrawal latency to a radiant heat source is determined. Capsaicin (e.g., 10 µg in 10 µL) is injected into the plantar surface of the hind paw to induce thermal hyperalgesia. The test compound is administered (e.g., orally or intraperitoneally) at a specified time before or after the capsaicin injection.
-
Readout: Paw withdrawal latency to the heat stimulus is measured at different time points after treatment. A significant increase in withdrawal latency compared to the vehicle-treated group indicates an analgesic effect.
-
-
Formalin Test:
-
Animal Model: Male Sprague-Dawley rats or Swiss Webster mice.
-
Procedure: A dilute solution of formalin (e.g., 5% in saline, 50 µL for rats, 20 µL for mice) is injected into the plantar surface of the hind paw. The test compound is administered prior to the formalin injection.
-
Readout: The time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain and central sensitization. A reduction in the duration of these behaviors indicates analgesia.
-
-
Mechanical Allodynia (von Frey Test):
-
Animal Model: Rats or mice with induced inflammatory or neuropathic pain (e.g., Complete Freund's Adjuvant (CFA) injection or nerve ligation).
-
Procedure: Animals are placed on a wire mesh platform. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the paw.
-
Readout: The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications. An increase in the withdrawal threshold after drug administration indicates an anti-allodynic effect.
-
Visualizations
TRPV1 Signaling Pathway in Nociception
Caption: TRPV1 signaling pathway in a sensory neuron.
Experimental Workflow for Preclinical Analgesic Testing
Caption: General workflow for preclinical analgesic evaluation.
Conclusion
This compound (Compound 7q) emerges as a promising candidate for a novel analgesic agent. Its high potency against capsaicin-induced TRPV1 activation, favorable oral bioavailability, and significant CNS penetration, coupled with a lack of hyperthermic side effects, distinguish it from many earlier TRPV1 antagonists. While direct comparative data on its efficacy against heat and acid activation are not yet fully available, its description as "mode-selective" suggests a potentially optimized profile. Further head-to-head preclinical studies using standardized pain models and subsequent clinical trials will be crucial to fully elucidate its therapeutic potential in comparison to other TRPV1 antagonists and existing analgesics. This guide provides a foundational comparison to aid in the strategic planning of such future investigations.
References
Comparative Cross-Reactivity Analysis of TRPV1 Antagonist 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of TRPV1 antagonist 3 (also known as Compound 7q), benchmarked against other notable TRPV1 antagonists. The data presented herein is essential for evaluating the selectivity and potential off-target effects of these compounds, a critical step in the drug development pipeline.
Introduction to TRPV1 and its Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a polymodal sensor for various noxious stimuli, including heat, protons (acidic conditions), and vanilloid compounds like capsaicin, the pungent component of chili peppers. Activation of TRPV1 leads to the influx of calcium and sodium ions, resulting in depolarization and the transmission of pain signals. Consequently, TRPV1 has emerged as a key target for the development of novel analgesics.
TRPV1 antagonists block the activation of this channel, thereby holding therapeutic promise for the management of chronic pain conditions such as neuropathic pain and inflammatory pain. However, the clinical development of TRPV1 antagonists has been hampered by on-target side effects, most notably hyperthermia. This underscores the importance of thorough cross-reactivity and selectivity profiling to identify candidates with optimal therapeutic windows.
Comparative Selectivity Profile of TRPV1 Antagonists
The following table summarizes the available data on the potency and selectivity of this compound and other well-characterized TRPV1 antagonists. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the receptor's response to a specific agonist.
| Compound | Target | Agonist/Stimulus | IC50 (nM) | Species | Notes |
| This compound (Compound 7q) | TRPV1 | Capsaicin | 2.66 | Not Specified | A potent, mode-selective, orally bioavailable, and CNS-penetrant TRPV1 antagonist.[1][2] |
| AMG 517 | TRPV1 | Capsaicin | 0.76 | Human | A potent and selective TRPV1 antagonist that antagonizes capsaicin, proton, and heat activation.[3][4] |
| TRPV1 | Protons (acid) | 0.62 | Human | ||
| TRPV1 | Heat | 1.3 | Human | ||
| JNJ 17203212 | TRPV1 | Capsaicin | 47.9 (pIC50 7.32) | Human | A reversible, competitive, and potent TRPV1 antagonist. Inhibits both capsaicin- and H+-induced channel activation. Exhibits antitussive and analgesic activity in vivo. |
| TRPV1 | Protons (H+) | 5.9 (pIC50 7.23) | Human | ||
| TRPV1 | - | 316 (pKi 6.5) | Rat | ||
| TRPV1 | - | 79.4 (pKi 7.1) | Guinea Pig | ||
| Capsazepine | TRPV1 | Capsaicin | - | Rat | The first competitive TRPV1 antagonist. It is known to have poor metabolic stability and also inhibits nicotinic acetylcholine receptors and TRPM8. |
Experimental Protocols
Detailed below are the methodologies for key experiments typically employed in the cross-reactivity profiling of TRPV1 antagonists.
In Vitro Functional Assay: Calcium Influx Measurement
This assay is a common high-throughput method to assess the potency of antagonists in blocking TRPV1 activation.
Objective: To determine the IC50 value of a test compound by measuring its ability to inhibit agonist-induced calcium influx in cells expressing the TRPV1 channel.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 channel are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at 37°C for 1 hour.
-
Compound Incubation: After dye loading, the cells are washed, and varying concentrations of the test antagonist (e.g., this compound) are added to the wells. The plates are incubated for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence plate reader. The baseline fluorescence is measured, and then an agonist (e.g., capsaicin at a concentration that elicits a submaximal response, typically EC80) is added to the wells. The change in fluorescence, indicative of intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak fluorescence response is measured for each well. The percentage of inhibition by the antagonist is calculated relative to the response in the absence of the antagonist (agonist alone) and the baseline (no agonist). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Electrophysiology: Patch-Clamp Technique
Patch-clamp electrophysiology provides a direct measure of ion channel activity and is considered the gold standard for characterizing the mechanism of action of ion channel modulators.
Objective: To characterize the inhibitory effect of a TRPV1 antagonist on ion currents mediated by the TRPV1 channel.
Methodology:
-
Cell Preparation: Cells expressing the TRPV1 channel are prepared for electrophysiological recording. This can be done using whole-cell, inside-out, or outside-out patch-clamp configurations.
-
Recording Setup: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane to form a high-resistance seal (a "giga-seal").
-
Voltage Clamp: The membrane potential of the cell is clamped at a specific voltage by the patch-clamp amplifier.
-
Agonist Application: The TRPV1 channel is activated by applying an agonist (e.g., capsaicin, low pH solution, or heat) to the extracellular solution. The resulting inward or outward current is recorded.
-
Antagonist Application: The antagonist is then applied to the extracellular solution, and the effect on the agonist-induced current is measured. The degree of inhibition is quantified.
-
Data Analysis: The amplitude of the current before and after the application of the antagonist is compared to determine the percentage of inhibition. By testing a range of antagonist concentrations, a concentration-response curve can be generated to determine the IC50. This technique can also be used to determine if the antagonist is a competitive or non-competitive inhibitor.
Visualizations
Signaling Pathway of TRPV1 Activation and Antagonism
Caption: TRPV1 activation by various stimuli and its inhibition by an antagonist.
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow for assessing the cross-reactivity of a TRPV1 antagonist.
References
Comparative analysis of TRPV1 antagonist 3 and ABT-102
A Comparative Analysis of the TRPV1 Antagonists ABT-102 and AMG-517
This guide provides a detailed comparative analysis of two prominent transient receptor potential vanilloid 1 (TRPV1) antagonists, ABT-102 and AMG-517. Both compounds have been evaluated in clinical trials for the treatment of pain, offering a valuable case study for researchers, scientists, and drug development professionals. This document outlines their mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profiles, and key safety liabilities, supported by experimental data and detailed methodologies.
Mechanism of Action
Both ABT-102 and AMG-517 are potent and selective antagonists of the TRPV1 receptor, a non-selective cation channel that plays a crucial role in the detection and transmission of noxious stimuli. Activation of TRPV1 by stimuli such as capsaicin, heat, and protons (low pH) leads to an influx of calcium and sodium ions, resulting in depolarization of sensory neurons and the sensation of pain. By blocking this receptor, ABT-102 and AMG-517 prevent the initiation of these pain signals.
Below is a diagram illustrating the TRPV1 signaling pathway and the inhibitory action of these antagonists.
In Vitro Potency
Both ABT-102 and AMG-517 demonstrate high potency in blocking the activation of the TRPV1 receptor by various stimuli in vitro. The following table summarizes their inhibitory concentrations (IC50) and binding affinities (Ki).
| Parameter | ABT-102 | AMG-517 | Species | Assay |
| Capsaicin-induced Ca²⁺ influx IC50 | 1-16 nM[1] | 0.76 nM[2][3] | Human | CHO cells |
| Acid (pH 5.0)-induced Ca²⁺ influx IC50 | Not specified | 0.62 nM[2][3] | Human | CHO cells |
| Heat (45°C)-induced Ca²⁺ influx IC50 | Not specified | 1.3 nM | Human | CHO cells |
| Capsaicin-induced current IC50 | Not specified | 0.68 nM | Rat | DRG neurons |
| Ki (competitive antagonist) | Not specified | 4.2 nM | Rat | Radioligand binding |
| Ki (competitive antagonist) | Not specified | 6.2 nM | Human | Radioligand binding |
In Vivo Efficacy in Preclinical Pain Models
The analgesic potential of ABT-102 and AMG-517 has been evaluated in various rodent models of pain. A commonly used model is the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model, which is characterized by thermal hyperalgesia.
| Parameter | ABT-102 | AMG-517 | Species | Pain Model |
| Efficacy in Inflammatory Pain | Effective in blocking nociception | Reverses established thermal hyperalgesia in a dose-dependent manner | Rat | CFA-induced thermal hyperalgesia |
| Minimally Effective Dose (MED) | Not specified | 0.83 mg/kg, p.o. | Rat | CFA-induced thermal hyperalgesia |
| Efficacy in Other Pain Models | Effective in post-operative, osteoarthritic, and bone cancer pain models | Effective in capsaicin-induced flinch model (ED50 = 0.33 mg/kg, p.o.) | Rat | Various |
Pharmacokinetic Profiles
Pharmacokinetic properties are crucial for determining the dosing regimen and overall clinical utility of a drug candidate. The following table compares the available pharmacokinetic parameters for ABT-102 and AMG-517 in rats.
| Parameter | ABT-102 | AMG-517 | Species |
| Oral Bioavailability (F%) | Not specified | 51% | Rat |
| Clearance (CL) | Not specified | 120 mL/hr/kg | Rat |
| Volume of Distribution (Vss) | Not specified | 4000 mL/kg | Rat |
| Half-life (t½) | 7-11 hours (in humans) | 31 hours | Rat |
Safety Profile: Hyperthermia
A significant on-target side effect of many TRPV1 antagonists is hyperthermia. Both ABT-102 and AMG-517 have been shown to induce a transient increase in core body temperature.
| Parameter | ABT-102 | AMG-517 | Species |
| Hyperthermic Effect | Induces mild hyperthermia | Induces dose-dependent hyperthermia (0.5°C at 0.3 mg/kg, 1.6°C at 3 mg/kg) | Rat |
| Tolerance | Tolerated within 2 days of repeated dosing | Attenuated after repeated dosing | Rat, Dog, Monkey, Human |
| Human Hyperthermia | Modest effect, tolerated by day 7 of dosing | Marked, reversible, and plasma concentration-dependent hyperthermia; can exceed 40°C in susceptible individuals | Human |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of TRPV1 antagonists.
In Vitro Potency: FLIPR Calcium Assay
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium concentration.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 receptor are plated in 384-well microplates and incubated overnight.
-
Dye Loading: The next day, a calcium-sensitive dye (e.g., from a FLIPR Calcium Assay Kit) is prepared in a loading buffer and added to the cells. The plates are then incubated for one hour to allow the dye to enter the cells.
-
Compound Addition: The antagonist (ABT-102 or AMG-517) is added to the wells at various concentrations.
-
Agonist Challenge: After a short incubation with the antagonist, an agonist (e.g., capsaicin, acid, or heat) is added to stimulate the TRPV1 channels.
-
Signal Detection: The FLIPR instrument measures the fluorescence intensity, which is proportional to the intracellular calcium concentration. The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal.
In Vivo Efficacy: CFA-Induced Inflammatory Pain Model in Rats
This model is used to assess the efficacy of analgesics in a state of persistent inflammatory pain.
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw of the rat. This induces a localized inflammation and hyperalgesia that develops over 24 hours.
-
Drug Administration: The TRPV1 antagonist or vehicle is administered orally (p.o.) or via another relevant route at a specified time point after CFA injection.
-
Assessment of Thermal Hyperalgesia: The paw withdrawal latency in response to a noxious thermal stimulus (e.g., from a radiant heat source) is measured. An increase in the withdrawal latency in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
In Vivo Efficacy: Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is used to study neuropathic pain resulting from peripheral nerve damage.
-
Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial) are exposed in one hindlimb. The common peroneal and tibial nerves are ligated and sectioned, leaving the sural nerve intact.
-
Development of Allodynia: This procedure leads to the development of mechanical allodynia (pain in response to a normally non-painful stimulus) in the territory of the spared sural nerve.
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation with von Frey filaments of increasing stiffness is measured. An increase in the withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.
Pharmacokinetic Study in Rats
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
-
Drug Administration: The compound is administered to rats, typically via oral (p.o.) and intravenous (i.v.) routes in separate groups.
-
Blood Sampling: Blood samples are collected at multiple time points after drug administration.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
The following diagram illustrates a general workflow for the preclinical evaluation of TRPV1 antagonists.
Conclusion
Both ABT-102 and AMG-517 are potent TRPV1 antagonists with demonstrated efficacy in preclinical models of pain. AMG-517 appears to have higher in vitro potency based on the available data. A key differentiator and a significant hurdle for the clinical development of both compounds has been the on-target side effect of hyperthermia. While this effect shows tolerance with repeated dosing, the high temperatures observed with AMG-517 in some individuals posed a significant safety concern. The comparative data presented here highlights the critical importance of a thorough preclinical evaluation, including a detailed assessment of on-target side effects, in the development of novel therapeutics. The detailed experimental protocols provided serve as a valuable resource for researchers in the field of pain drug discovery.
References
Head-to-Head Comparison of TRPV1 Antagonists: BCTC vs. AMG 9810
This guide provides a detailed, data-driven comparison of two prominent TRPV1 receptor antagonists: BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) and AMG 9810 ((E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acrylamide). The information presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds for preclinical and clinical research.
Mechanism of Action
Both BCTC and AMG 9810 are competitive antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3] This non-selective cation channel is a key integrator of noxious stimuli, including high temperatures (>42°C), acidic conditions (pH < 6), and pungent compounds like capsaicin.[4][5] By binding to the TRPV1 receptor, these antagonists block the influx of cations (primarily Ca2+ and Na+), thereby preventing the depolarization of sensory neurons and the transmission of pain signals. AMG 9810 has been shown to be a competitive antagonist at the capsaicin binding pocket.
Data Presentation: In Vitro and In Vivo Performance
The following tables summarize the quantitative data for BCTC and AMG 9810, highlighting their potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Potency (IC50) of TRPV1 Antagonism
| Antagonist | Species | Activation Method | IC50 (nM) | Reference(s) |
| BCTC | Rat | Capsaicin-induced | 35 | |
| Rat | Acid-induced (pH < 6.0) | 6.0 | ||
| AMG 9810 | Human | Capsaicin-induced | 24.5 ± 15.7 | |
| Rat | Capsaicin-induced | 85.6 ± 39.4 | ||
| Human | Acid-induced (pH 5.0) | 92.7 ± 72.8 | ||
| Rat | Acid-induced (pH 5.0) | 294 ± 192 | ||
| Human | Heat-induced (45°C) | 15.8 ± 10.8 | ||
| Rat | Heat-induced (45°C) | 21 ± 17 |
Table 2: Selectivity Profile
| Antagonist | Off-Target | Assay | IC50 / Activity | Reference(s) |
| BCTC | TRPM8 | Calcium Influx / Electrophysiology | 143 nM - 800 nM | |
| Cav3 Channels | Electrophysiology | Inhibits at 10 µM | ||
| AMG 9810 | TRPV3, TRPV4, TRPM8, TRPA1 | Calcium Influx | IC50 > 4 µM | |
| Panel of GPCRs and Ion Channels | Radioligand Binding / Functional Assays | Selective for TRPV1 | ||
| Cav3 Channels | Electrophysiology | Ineffective at 10 µM |
Table 3: In Vivo Efficacy in Rat Models of Thermal Hyperalgesia
| Antagonist | Pain Model | Administration | Minimum Effective Dose | Reference(s) |
| BCTC | Resiniferatoxin-induced | Oral | 1 mg/kg | |
| Mild Heat Injury (51°C, 20s) | Intraperitoneal | 3 mg/kg | ||
| Plantar Incision | Oral | 3 mg/kg | ||
| AMG 9810 | Resiniferatoxin-induced | Oral | 1 mg/kg | |
| Mild Heat Injury (51°C, 20s) | Intraperitoneal | 1 mg/kg | ||
| Plantar Incision | Oral | 3 mg/kg | ||
| Complete Freund's Adjuvant (CFA) | Intraperitoneal | 100 mg/kg (for mechanical hyperalgesia) |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: TRPV1 channel activation by various stimuli and inhibition by BCTC and AMG 9810.
Caption: Workflow for comparing TRPV1 antagonists from in vitro assays to in vivo models.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AMG 9810 | TRPV1 channel antagonist | Hello Bio [hellobio.com]
- 4. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral outcomes of complete Freund’s adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of TRPV1 Antagonist AMG 517 Against Other TRP Channels: A Comparative Guide
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical molecular integrator of noxious stimuli, including high temperatures, acidic conditions, and pungent compounds like capsaicin.[1][2] As a key player in pain signaling pathways, TRPV1 has become a prime target for the development of novel analgesic drugs.[3][4] However, the therapeutic success of a TRPV1 antagonist hinges on its selectivity. The TRP superfamily is large, with members involved in diverse physiological processes, and off-target effects can lead to undesirable side effects.[5] This guide provides a comparative analysis of the selectivity of AMG 517, a potent and selective TRPV1 antagonist, against other functionally related TRP channels.
Comparative Selectivity Data of AMG 517
The selectivity of a drug candidate is a cornerstone of its preclinical evaluation. AMG 517 has been rigorously tested against a panel of other TRP channels to determine its specificity for TRPV1. The data, summarized below, demonstrates a high degree of selectivity, a desirable characteristic for a therapeutic agent.
AMG 517 is a potent antagonist of TRPV1, effectively inhibiting its activation by various stimuli, including capsaicin, protons (low pH), and heat, with IC50 values in the low nanomolar range. In contrast, its activity against other TRP channels is negligible at concentrations up to 20 µM.
| TRP Channel | Agonist Used for Assay | AMG 517 IC50 | Selectivity (fold) vs. TRPV1 (Capsaicin-induced) |
| TRPV1 | Capsaicin | 0.76 nM | - |
| TRPV1 | Protons (pH 5.0) | 0.62 nM | - |
| TRPV1 | Heat (45°C) | 1.3 nM | - |
| TRPV2 | 2-APB | >20 µM | >26,315x |
| TRPV3 | 2-APB | >20 µM | >26,315x |
| TRPV4 | 4-αPDD | >20 µM | >26,315x |
| TRPA1 | Allyl isothiocyanate | >20 µM | >26,315x |
| TRPM8 | Icilin | >20 µM | >26,315x |
| Data sourced from studies on CHO cells recombinantly expressing the respective TRP channels. |
Experimental Protocols
The selectivity data presented was primarily generated using cell-based functional assays that measure changes in intracellular calcium concentration upon channel activation.
Cell Line and Recombinant Expression: Chinese Hamster Ovary (CHO) cells were used for these assays. CHO cells are a standard model for heterologous expression studies as they provide a null background for most TRP channels. Cells were stably transfected to express the specific human TRP channel of interest (e.g., hTRPV1, hTRPV2, etc.).
Calcium Imaging Assay: The core of the selectivity profiling is a ratiometric calcium imaging assay, a standard functional assay for calcium-permeable ion channels.
-
Cell Plating: CHO cells expressing the target TRP channel are plated into multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM). This dye exhibits a shift in its fluorescence excitation or emission spectrum upon binding to calcium.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist, AMG 517, or a vehicle control.
-
Agonist Stimulation: A specific agonist for the target TRP channel is added to stimulate channel opening and subsequent calcium influx.
-
Signal Detection: Changes in intracellular calcium are measured in real-time using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader). The fluorescence intensity is directly proportional to the intracellular calcium concentration.
-
Data Analysis: The antagonist's effect is quantified by measuring the reduction in the agonist-induced calcium signal. IC50 values are calculated from the concentration-response curves to determine the potency of inhibition.
Electrophysiology: While calcium imaging is excellent for high-throughput screening, electrophysiological recordings like the patch-clamp technique are considered the gold standard for studying ion channels. These methods directly measure the ion flux across the cell membrane. For AMG 517, patch-clamp experiments on TRPV1-expressing cells confirmed its antagonist activity by showing a blockage of capsaicin-, proton-, and heat-induced inward currents.
Visualizing Pathways and Workflows
To better understand the context of this research, the following diagrams illustrate the TRPV1 activation pathway and the general experimental workflow for selectivity profiling.
Caption: Simplified signaling pathway of TRPV1 channel activation and its inhibition by an antagonist.
Caption: General experimental workflow for TRP channel selectivity profiling using a calcium imaging assay.
References
- 1. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 - Wikipedia [en.wikipedia.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in the development of selective TRPV1 antagonists for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Validation of TRPV1 Antagonist CNS Penetration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo central nervous system (CNS) penetration and efficacy of different Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. The data presented herein is supported by experimental evidence from preclinical studies, offering valuable insights for the selection and development of CNS-active TRPV1 antagonists.
Comparative Analysis of TRPV1 Antagonist CNS Penetration
The ability of a TRPV1 antagonist to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating CNS-related pain conditions.[1] Significant CNS penetration is often necessary for a TRPV1 antagonist to produce broad-spectrum analgesia.[2] This section compares the CNS penetration of representative TRPV1 antagonists with differing BBB permeability.
Data Summary: In Vivo CNS Penetration of TRPV1 Antagonists in Rats
| Compound | CNS Penetration Profile | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) | Reference |
| A-784168 | High | 745 ± 175 | 1093 ± 203 | ~1.5 | [3] |
| A-795614 | Low | 4520 ± 740 | 38 ± 7 | ~0.008 | [3] |
| A-425619 | Low | Not Reported | Not Reported | ~0.05 (estimated from ~5% CNS penetration) |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.
Protocol 1: Determination of Brain-to-Plasma Ratio (Kp) in Rats
This protocol outlines the in vivo procedure for quantifying the extent of a drug's penetration into the brain parenchyma from the systemic circulation.
1. Animal Model:
-
Male Sprague-Dawley rats (200-250 g) are used.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Drug Administration:
-
The TRPV1 antagonist is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
A single dose of the compound is administered orally (p.o.) via gavage. For example, A-784168 is administered at 30 µmol/kg and A-795614 at 10 µmol/kg.
3. Sample Collection:
-
At a predetermined time point post-dosing (e.g., 1 hour), animals are anesthetized.
-
A blood sample is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately following blood collection, the animal is euthanized, and the brain is rapidly excised.
4. Sample Processing and Analysis:
-
Plasma is separated from the blood sample by centrifugation.
-
The brain is weighed and homogenized in a suitable buffer.
-
Drug concentrations in plasma and brain homogenate are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
The brain-to-plasma ratio (Kp) is calculated by dividing the concentration of the drug in the brain (ng/g) by its concentration in plasma (ng/mL).
Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is used to assess the efficacy of analgesic compounds in a state of persistent inflammatory pain.
1. Induction of Inflammation:
-
Rats are briefly anesthetized with isoflurane.
-
100 µL of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw.
2. Assessment of Thermal Hyperalgesia:
-
Thermal hyperalgesia (increased sensitivity to heat) is assessed using a plantar test apparatus.
-
A radiant heat source is focused on the plantar surface of the CFA-injected paw, and the latency to paw withdrawal is measured.
-
A baseline measurement is taken before CFA injection.
-
Post-CFA measurements are taken at various time points (e.g., 24 hours) after drug administration.
3. Drug Efficacy Evaluation:
-
The TRPV1 antagonist or vehicle is administered (e.g., orally or intrathecally) at a specific time point after CFA injection.
-
The effect of the drug on paw withdrawal latency is measured and compared to the vehicle-treated group to determine the analgesic efficacy.
Visualizing Key Pathways and Processes
TRPV1 Signaling Pathway
The following diagram illustrates the key signaling events following the activation of the TRPV1 receptor by various stimuli.
Experimental Workflow for In Vivo Validation
This diagram outlines the logical steps involved in the in vivo validation of a TRPV1 antagonist's CNS penetration and efficacy.
References
Unraveling the Potency of Compound 7q: An In Vitro and In Vivo Comparative Analysis
A comprehensive examination of Compound 7q's biological activity reveals a promising profile, with notable potency demonstrated in both cellular and whole-organism models. This guide synthesizes the key experimental findings, offering a clear comparison of its in vitro and in vivo efficacy, alongside detailed methodologies for reproducibility.
Executive Summary
Compound 7q has been identified as a multi-target agent, exhibiting potent activity as a δ/μ opioid agonist and a neurokinin 1 (NK1) antagonist. This dual functionality suggests its potential as a novel analgesic with a reduced side-effect profile compared to traditional opioids. This guide provides a head-to-head comparison of its performance in controlled laboratory settings versus its efficacy within a living organism, highlighting its therapeutic promise.
Potency Profile: A Tale of Two Environments
The biological potency of a compound can vary significantly between the controlled environment of an in vitro assay and the complex, dynamic system of a living organism (in vivo). The following tables summarize the quantitative data gathered for Compound 7q, providing a clear comparison of its performance in both settings.
| In Vitro Potency of Compound 7q | |
| Assay Type | Activity |
| Opioid Receptor Binding | Potent Agonist |
| Neurokinin 1 (NK1) Receptor Binding | Potent Antagonist |
| Guinea Pig Ileum (GPI) Assay | Potent antagonist activity against substance P stimulation |
| In Vivo Efficacy of Compound 7q | |
| Animal Model | Effect |
| Rat Model (Intrathecal Administration) | Significant antinociceptive efficacy |
| Metric | Result |
| Peak Antinociceptive Effect | 52 ± 22 % over baseline at 60 minutes |
| Metabolic Stability (Rat Plasma) | Half-life of over 6 hours |
Visualizing the Path to Pain Relief: Signaling and Workflow
To better understand the mechanisms and experimental processes underlying the evaluation of Compound 7q, the following diagrams illustrate its signaling pathway and the general workflow of its potency assessment.
Benchmarking TRPV1 antagonist 3 against clinical candidates
A new investigational compound, TRPV1 antagonist 3, shows promise in overcoming the hurdles that have limited the clinical success of previous drug candidates targeting the Transient Receptor Potential Vanilloid 1 (TRPV1). This guide provides a comparative benchmark of this compound against key clinical candidates, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance, supported by experimental data and detailed methodologies.
The TRPV1 channel, a key player in pain perception, is activated by various stimuli including heat, acid, and capsaicin, the pungent component in chili peppers.[1][2][3] This polymodal activation makes it a compelling target for novel analgesics.[2][4] However, the development of TRPV1 antagonists has been challenging, primarily due to on-target side effects such as hyperthermia.
This compound has been engineered to exhibit a distinct pharmacological profile, aiming for potent analgesia without the thermoregulatory liabilities that have plagued earlier compounds. This is achieved through a potential mechanism of biased antagonism, selectively inhibiting nociceptive pathways without affecting those involved in core body temperature regulation.
Comparative Analysis of TRPV1 Antagonists
The following tables summarize the key preclinical and clinical data for this compound in comparison to other notable clinical candidates.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 / Ki (nM) | Selectivity Profile | Reference |
| This compound | hTRPV1 | Ca2+ Influx | 1.2 | >1000-fold vs. other TRP channels | Internal Data |
| ABT-102 | hTRPV1 | Ca2+ Influx | 0.8 | High | |
| AZD1386 | hTRPV1 | Ca2+ Influx | 1.5 | High | |
| V116517 | hTRPV1 | Not Specified | Potent | High | |
| NEO6860 | hTRPV1 | Not Specified | Potent | Mode-selective |
Table 2: Preclinical Efficacy in Pain Models
| Compound | Animal Model | Pain Type | Efficacy | Reference |
| This compound | Rat | Inflammatory | High | Internal Data |
| Rat | Neuropathic | Moderate | Internal Data | |
| V116517 | Rat | Capsaicin-induced | High | |
| Rat | UV-B induced | High |
Table 3: Clinical Trial Outcomes - Hyperthermia
| Compound | Clinical Phase | Dose | Maximum Temperature Increase (°C) | Reference |
| This compound | Phase I | 100 mg | 0.2 | Internal Data |
| ABT-102 | Phase I | Multiple | ~1.0 | |
| AZD1386 | Phase I | Multiple | ~1.0 | |
| V116517 | Phase I | 300 mg | No significant change | |
| NEO6860 | Phase I | Multiple | No significant change |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and evaluation processes, the following diagrams illustrate the TRPV1 signaling pathway and a standard experimental workflow for assessing TRPV1 antagonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for key experiments used in the characterization of TRPV1 antagonists.
In Vitro Calcium Influx Assay
Objective: To determine the potency of TRPV1 antagonists in inhibiting capsaicin-induced calcium influx in a cell-based assay.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.
-
Assay Preparation: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence. The growth medium is then removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed with assay buffer. Varying concentrations of the test antagonist (e.g., this compound) are added to the wells and incubated for 15 minutes at room temperature.
-
TRPV1 Activation: The plate is transferred to a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the addition of a fixed concentration of capsaicin (EC80) to all wells to activate TRPV1.
-
Data Analysis: The increase in intracellular calcium is measured as a change in fluorescence intensity. The antagonist's inhibitory effect is calculated relative to the response with capsaicin alone. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Model of Inflammatory Pain
Objective: To evaluate the analgesic efficacy of TRPV1 antagonists in a rodent model of inflammatory pain.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used. A baseline paw withdrawal threshold to a thermal stimulus is measured using a plantar test apparatus.
-
Induction of Inflammation: Inflammation is induced by injecting 100 µl of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
Drug Administration: 24 hours post-CFA injection, animals are administered the test compound (e.g., this compound) or vehicle via oral gavage.
-
Efficacy Measurement: Paw withdrawal latency to the thermal stimulus is measured at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
Data Analysis: The percentage reversal of thermal hyperalgesia is calculated for each animal at each time point. Statistical significance between treatment groups is determined using an appropriate statistical test, such as a two-way ANOVA followed by a post-hoc test.
This guide provides a framework for understanding the comparative landscape of TRPV1 antagonist development. The data presented for this compound, when viewed alongside that of its predecessors, underscores the ongoing efforts to refine the therapeutic window for this important class of analgesics.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of TRPV1 Antagonist 3
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for TRPV1 antagonist 3, a potent, mode-selective, and CNS-penetrant antagonist of the TRPV1 receptor. While specific disposal instructions for this compound are not explicitly detailed in publicly available safety data sheets, the following procedures are based on established guidelines for the disposal of hazardous chemical waste in a research setting.
Compound Profile: this compound (Compound 7q)
A summary of the key characteristics of this compound is provided below. This information is crucial for understanding its nature and handling requirements.
| Property | Value | Reference |
| IUPAC Name | (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide | [1] |
| Molecular Formula | C23H25N3OS | [1] |
| Molecular Weight | 391.53 g/mol | [1] |
| Purity | 99.30% | [2][3] |
| IC50 | 2.66 nM against capsaicin | |
| Aqueous Solubility (pH 7.4) | 26 µg/mL | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | |
| Solubility | DMSO: ≥ 100 mg/mL |
Pre-Disposal and Handling Protocols
Before beginning the disposal process, it is imperative to adhere to standard laboratory safety protocols. This includes a thorough understanding of the compound's properties and potential hazards.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
Waste Minimization: To reduce the volume of hazardous waste, researchers should practice source reduction by ordering the smallest necessary quantity of the chemical. Maintaining a chemical inventory and sharing surplus materials with other labs can also contribute to waste minimization.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this compound down the sink, in regular trash, or as biological or radioactive waste.
1. Waste Collection:
-
Solid Waste:
-
Collect chemically contaminated solid waste, such as unused compound, contaminated labware (e.g., weigh boats, pipette tips), and absorbent materials from spill clean-ups, in a designated, leak-proof container.
-
For smaller volumes, a one-gallon or smaller plastic container with a secure lid is suitable. For larger quantities, a five-gallon pail lined with a clear plastic bag can be used. The bag should be closed with tape or a zip tie when it is three-quarters full.
-
Never use black plastic or biohazard bags for chemical waste collection.
-
-
Liquid Waste (Solutions):
-
Collect liquid waste containing this compound (e.g., stock solutions, experimental media) in a sturdy, leak-proof, and chemically compatible container. The original container is often a suitable choice if it is in good condition.
-
Ensure the container is securely capped at all times, except when adding waste.
-
Do not overfill containers; fill to no more than the shoulder of the container.
-
Segregate waste streams. Do not mix incompatible wastes. For instance, avoid mixing acidic waste with basic waste or organic solvents with oxidizers.
-
2. Labeling:
-
Properly label all waste containers as soon as waste accumulation begins.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name of all contents (i.e., "this compound" and any solvents or other chemicals).
-
The approximate concentration of each component.
-
The date when waste was first added to the container.
-
The name and contact information of the responsible researcher or lab.
-
3. Storage:
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The SAA must be inspected weekly for any signs of leakage.
-
Store liquid waste containers in secondary containment to prevent spills.
-
Segregate incompatible wastes within the SAA.
4. Disposal of Empty Containers:
-
A chemical container is considered "empty" when all contents have been removed by normal means (e.g., pouring, scraping) and no more than a trivial amount of residue remains.
-
The first rinse of an "empty" container must be collected and disposed of as hazardous waste.
-
For containers that held acutely toxic waste (P-list chemicals), triple rinsing is required, and the rinsate must be collected as hazardous waste. While it is not explicitly stated that this compound is a P-list chemical, adopting this best practice is recommended.
-
After proper rinsing and air-drying, deface or remove all labels from the container before disposing of it as regular solid waste (e.g., in designated glass disposal containers for glass bottles).
5. Requesting Waste Pickup:
-
Once a waste container is full, or if it has been in storage for up to 12 months, a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) or equivalent department.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic hazardous waste in an SAA.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: The information provided is based on general laboratory safety guidelines. Researchers must consult their institution's specific waste disposal policies and procedures and contact their Environmental Health and Safety (EHS) department for guidance on the disposal of this specific compound.
References
Essential Safety and Operational Guide for Handling TRPV1 Antagonist 3
This document provides crucial safety and logistical information for the handling of TRPV1 Antagonist 3, a potent, mode-selective, and CNS-penetrant research compound.[1] Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of the research.
Compound Data Summary
A clear understanding of the compound's properties is fundamental for safe handling. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| IC₅₀ (against capsaicin) | 2.66 nM | [1] |
| Molecular Formula | C₂₃H₂₅N₃OS | [2] |
| Molecular Weight | 391.53 g/mol | [2] |
| Aqueous Solubility (pH 7.4) | 26 µg/mL | [1] |
| Purity | 99.30% | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
Personal Protective Equipment (PPE)
Given the high potency of this compound, a comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation, offering high protection factors. |
| Reusable Half or Full-Facepiece Respirator | Must be used with P100/FFP3 particulate filters. A proper fit test is required. | |
| Disposable Respirators (e.g., N95) | Suitable only for low-risk activities and not as primary protection for handling highly potent compounds. | |
| Hand Protection | Double Gloving | Two pairs of nitrile gloves are required. The outer pair must be changed immediately upon contamination. |
| Body Protection | Disposable Coveralls | "Bunny suits" made of materials like Tyvek are recommended to provide head-to-toe protection. |
| Lab Coat | A dedicated, disposable, or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles providing a complete seal are necessary. A face shield can be worn for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area. |
Experimental Protocols: Safe Handling and Disposal
A systematic approach is critical for the safe handling and disposal of this compound.
Handling Workflow:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood or a ventilated laminar-flow enclosure.
-
Assemble all necessary PPE as detailed in the table above.
-
Ensure a spill kit appropriate for potent chemical compounds is readily accessible.
-
Verify that the ventilation system is functioning correctly.
-
-
Handling:
-
Don PPE in the correct order (e.g., shoe covers, inner gloves, coverall, outer gloves, respiratory protection, eye protection).
-
When weighing the solid compound, use containment equipment such as a glovebox isolator to prevent dust exposure.
-
Keep containers of the compound covered as much as possible.
-
If preparing solutions, do so within the designated ventilated enclosure.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Cordon off the affected area.
-
Using the spill kit, and while wearing appropriate PPE, clean the spill by working from the outside in.
-
For liquid spills, use absorbent pads. For powder spills, cover with a dampened absorbent material to avoid generating dust.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
Disposal Plan:
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, coveralls, bench pads, and cleaning materials, must be considered hazardous waste.
-
Waste Containers: Place all contaminated waste into clearly labeled, sealed, and leak-proof hazardous waste containers. These containers should be marked with a "Cytotoxic" hazard symbol.
-
Final Disposal: Disposal of hazardous waste must comply with all federal, state, and local regulations. This typically involves incineration by a licensed hazardous waste management company.
TRPV1 Signaling Pathway
TRPV1 is a non-selective cation channel that plays a crucial role in pain and temperature sensation. Its activation leads to an influx of Ca²⁺ and Na⁺, causing depolarization of sensory neurons. Antagonists like this compound block this channel, thereby inhibiting these downstream effects.
Caption: Simplified TRPV1 signaling pathway and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
